NPD8733
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(20)19-16-14-5-3-4-6-15(14)23-18(16)17(21)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZBUYPGHZTWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NPD8733: A Technical Guide to a Novel VCP/p97 D1 Domain Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NPD8733, a small molecule identified as a specific ligand for the D1 domain of Valosin-Containing Protein (VCP)/p97. VCP/p97 is a critical AAA+ ATPase involved in numerous cellular processes, including protein homeostasis, and is a key target in drug discovery, particularly in oncology. This document details the mechanism of action of this compound, its effects on cellular signaling pathways, and protocols for key experimental procedures. Notably, while this compound binds to VCP/p97, it does not significantly inhibit its ATPase activity, suggesting a distinct mechanism of action compared to traditional VCP/p97 inhibitors. This guide is intended to be a valuable resource for researchers in cell biology, cancer biology, and drug development who are interested in the modulation of VCP/p97 function.
Introduction to VCP/p97
Valosin-Containing Protein (VCP), also known as p97 in mammals and Cdc48 in yeast, is a highly conserved and abundant hexameric AAA+ (ATPases Associated with diverse cellular Activities) protein.[1] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures, thereby playing a central role in a multitude of cellular processes.[2][3] These processes include:
-
The Ubiquitin-Proteasome System (UPS): VCP/p97 acts as a key player in extracting ubiquitinated proteins from large complexes or cellular compartments, preparing them for degradation by the proteasome.[2][4]
-
Endoplasmic Reticulum-Associated Degradation (ERAD): It is essential for the retro-translocation of misfolded proteins from the endoplasmic reticulum to the cytosol for their subsequent degradation.
-
Autophagy and Mitophagy: VCP/p97 is involved in the maturation of autophagosomes and the clearance of damaged mitochondria (mitophagy).[4]
-
DNA Damage Response: It participates in the extraction of proteins from chromatin to facilitate DNA repair.
Given its central role in maintaining protein homeostasis, VCP/p97 is a compelling therapeutic target for diseases characterized by protein aggregation or dysregulated protein degradation, such as cancer and neurodegenerative disorders.
This compound: A D1 Domain-Specific VCP/p97 Ligand
This compound is a small molecule that was identified from a screen of the RIKEN Natural Products Depository chemical library as an inhibitor of cancer cell-enhanced fibroblast migration.[3][5] Subsequent research identified its direct binding target as VCP/p97.[3]
Mechanism of Action
Through in vitro pulldown assays using immobilized this compound, VCP/p97 was identified as its specific binding partner.[3] Further studies using VCP/p97 truncation mutants revealed that this compound specifically binds to the D1 ATPase domain .[3] This is a significant finding as many other known VCP/p97 inhibitors target the D2 domain, which is responsible for the majority of the protein's ATPase activity.
A crucial and distinguishing feature of this compound is that its binding to the D1 domain does not significantly inhibit the ATPase activity of either the full-length VCP/p97 protein or the isolated D1 domain.[4] This suggests that the biological effects of this compound are not mediated by the direct blockade of ATP hydrolysis. Instead, it is hypothesized that this compound binding to the D1 domain may allosterically modulate VCP/p97 function, potentially by altering its conformation, its interaction with cofactors, or its recognition of substrates.
Biological Effects
The primary reported biological effect of this compound is the inhibition of cancer cell-accelerated fibroblast migration .[3][5] This was observed in co-culture models where cancer cells (MCF7) enhance the migratory capacity of fibroblasts (NIH3T3), a phenomenon relevant to the tumor microenvironment and metastasis.[3]
Data Presentation
Quantitative Data on this compound
As of the latest available research, specific quantitative data on the binding affinity (e.g., Kd) of this compound to VCP/p97 has not been published. Similarly, IC50 or Ki values for ATPase inhibition are not applicable, as this compound does not significantly inhibit this enzymatic activity.[4]
The inhibitory effect of this compound on cell migration has been demonstrated in a dose-dependent manner.
| Assay | Cell Lines | Effect | Effective Concentration | Reference |
| Wound Healing Co-culture Assay | NIH3T3 and MCF7 | Inhibition of cancer cell-enhanced fibroblast migration | Significant inhibition at ≥ 1 µM | [3] |
| Transwell Migration Assay | NIH3T3 and MCF7 | Inhibition of cancer cell-enhanced fibroblast migration | Dose-dependent inhibition | [3] |
ATPase Activity Assay Data
The following table summarizes the findings from an in vitro ATPase activity assay.
| Enzyme | Compound | Concentration Range | Effect on ATPase Activity | Reference |
| Full-length VCP/p97 | This compound | Up to 10 µM | No significant inhibition | [4] |
| Truncated VCP/p97 (D1 domain) | This compound | Up to 10 µM | No significant inhibition | [4] |
| Full-length VCP/p97 | DBeQ (control inhibitor) | Up to 10 µM | Inhibition | [4] |
| Truncated VCP/p97 (D1 domain) | DBeQ (control inhibitor) | Up to 10 µM | Inhibition | [4] |
Signaling Pathways and Experimental Workflows
VCP/p97 in the Ubiquitin-Proteasome System
Caption: VCP/p97-mediated processing of ubiquitinated substrates for proteasomal degradation.
Experimental Workflow for Target Identification of this compound
Caption: Workflow for the identification of VCP/p97 as the binding target of this compound.
Experimental Protocols
In Vitro Pulldown Assay for this compound Target Identification
This protocol is adapted from the methodology used to identify VCP/p97 as the target of this compound.[3]
Objective: To identify proteins that bind to this compound from a cell lysate.
Materials:
-
This compound-conjugated agarose beads
-
Control (unconjugated) agarose beads
-
Cell lysate (e.g., from co-cultured NIH3T3 and MCF7 cells)
-
Binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE apparatus and reagents
-
Coomassie Brilliant Blue or silver stain
-
Mass spectrometer for protein identification
Procedure:
-
Preparation of Cell Lysate: Culture cells to the desired confluency. Lyse the cells in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.
-
Bead Preparation: Wash the this compound-conjugated beads and control beads with binding buffer.
-
Binding: Incubate the cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specific binders.
-
Elution: Add elution buffer to the washed beads and boil for 5-10 minutes to elute the bound proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands by Coomassie or silver staining. Excise the protein bands that are specific to the this compound pulldown and identify them by mass spectrometry.
VCP/p97 ATPase Activity Assay
This protocol describes a general method to measure the ATPase activity of VCP/p97 and assess the effect of compounds like this compound.[4]
Objective: To measure the rate of ATP hydrolysis by VCP/p97 in the presence and absence of this compound.
Materials:
-
Purified recombinant VCP/p97 protein (full-length and/or D1 domain)
-
This compound
-
Control inhibitor (e.g., DBeQ)
-
ATPase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing ATPase assay buffer, purified VCP/p97 protein, and varying concentrations of this compound or control inhibitor. Include a no-enzyme control.
-
Initiation of Reaction: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection of ADP: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This typically involves a luciferase-based reaction that converts ADP to ATP, which then generates a luminescent signal.
-
Data Analysis: The luminescent signal is inversely proportional to the ATPase activity (as it measures remaining ATP in some assay formats, or directly proportional to ADP in others). Calculate the percentage of ATPase activity relative to the vehicle control.
Wound Healing Co-culture Assay
This protocol is designed to assess the effect of this compound on cancer cell-induced fibroblast migration.[3]
Objective: To measure the effect of this compound on the migration of fibroblasts co-cultured with cancer cells.
Materials:
-
Fibroblast cell line (e.g., NIH3T3)
-
Cancer cell line (e.g., MCF7)
-
Cell culture plates (e.g., 6-well plates)
-
Cell culture medium
-
This compound
-
Pipette tips for creating a "wound"
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed fibroblasts in a culture plate. In parallel, seed fibroblasts and cancer cells together for the co-culture condition. Allow the cells to adhere and form a confluent monolayer.
-
Creating the Wound: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is a measure of cell migration. Calculate the percentage of wound closure and compare the effects of different concentrations of this compound.
Conclusion
This compound represents a novel chemical probe for studying the complex biology of VCP/p97. Its unique mechanism of action, involving binding to the D1 domain without inhibiting ATPase activity, distinguishes it from conventional VCP/p97 inhibitors. This property makes this compound a valuable tool for dissecting the diverse functions of VCP/p97 and for exploring new therapeutic strategies that modulate VCP/p97 activity through non-catalytic mechanisms. Further research is warranted to elucidate the precise molecular consequences of this compound binding to the D1 domain and to explore its therapeutic potential in cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NPD8733 in Inhibiting Fibroblast Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast migration is a critical process in physiological wound healing and pathological conditions such as cancer metastasis and fibrosis. The tumor microenvironment, rich in carcinoma-associated fibroblasts (CAFs), plays a pivotal role in cancer progression. These activated fibroblasts exhibit enhanced migratory capabilities, contributing significantly to tumor invasion and metastasis. This technical guide details the mechanism and efficacy of NPD8733, a small molecule inhibitor of cancer cell-accelerated fibroblast migration. This compound has been identified as a specific ligand of Valosin-Containing Protein (VCP)/p97, a key player in cellular protein homeostasis and motility. This document provides a comprehensive overview of the experimental data, protocols, and the underlying signaling pathways associated with this compound's inhibitory action on fibroblast migration, offering valuable insights for researchers and professionals in oncology and drug development.
Introduction
The migration of fibroblasts is a fundamental cellular process that becomes dysregulated in various diseases. In the context of cancer, fibroblasts are activated by surrounding cancer cells to become CAFs, which in turn promote tumor growth and metastasis.[1] The enhanced migratory phenotype of CAFs is a key contributor to their pro-tumorigenic function. Therefore, targeting the molecular machinery that drives fibroblast migration represents a promising therapeutic strategy.
This guide focuses on this compound, a small molecule identified from a chemical library screen for its ability to inhibit the enhanced migration of fibroblasts when co-cultured with cancer cells.[1][2] Through a series of in vitro studies, it has been demonstrated that this compound exerts its inhibitory effect by directly binding to Valosin-Containing Protein (VCP), also known as p97.[1] VCP is a member of the AAA+ (ATPases Associated with diverse cellular activities) family of proteins and is involved in a multitude of cellular processes, including protein degradation, ER-associated degradation (ERAD), and regulation of the cytoskeleton.[3][4][5] This document provides a detailed technical summary of the research elucidating the role of this compound as a fibroblast migration inhibitor.
Quantitative Data Summary
The inhibitory effect of this compound on fibroblast migration has been quantified in several key experiments. The data is summarized in the tables below for clear comparison.
Table 1: Dose-Dependent Inhibition of Fibroblast Migration by this compound in a Wound-Healing Assay
| This compound Concentration (µM) | Inhibition of Co-cultured NIH3T3 Cell Migration (%) | Statistical Significance (p-value) |
| 1 | Significant | < 0.001 |
| 3 | Significant | < 0.001 |
| 9 | Significant | < 0.001 |
Data extracted from a wound-healing co-culture assay with NIH3T3 fibroblasts and MCF7 breast cancer cells. Inhibition is relative to untreated co-cultured cells.[6]
Table 2: Effect of this compound on Fibroblast Migration in a Transwell Assay
| Treatment | Migrated Co-cultured Fibroblasts (%) | Statistical Significance (p-value) |
| Control (no treatment) | 100 | - |
| This compound (3 µM) | Significantly Reduced | Not specified |
| NPD8126 (structurally similar inactive derivative) | No significant reduction | Not specified |
This assay confirms the inhibitory effect of this compound on fibroblast migration towards a chemoattractant.[1][6]
Table 3: Specificity of this compound Binding
| Compound | Binds to VCP/p97 | Inhibition of Fibroblast Migration |
| This compound | Yes | Yes |
| NPD8126 | No | No |
Binding was determined using compound-immobilized beads and cell lysates.[1][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Cell Culture and Co-culture Conditions
-
Cell Lines: NIH3T3 mouse embryonic fibroblasts and MCF7 human breast cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Co-culture Setup: For migration assays, NIH3T3 and MCF7 cells were co-cultured at a ratio of 5:1.[7]
Wound-Healing Migration Assay
-
NIH3T3 cells were seeded alone or with MCF7 cells in 6-well plates and grown to confluence.
-
A scratch was made through the cell monolayer using a sterile pipette tip.
-
The cells were washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Culture medium containing 1% FCS and varying concentrations of this compound was added.
-
The wound closure was monitored and imaged at 0 and 24 hours.
-
The percentage of migration was quantified using ImageJ software.[6]
Transwell Migration Assay
-
NIH3T3 cells, either alone or co-cultured with MCF7 cells, were seeded in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.
-
The lower chamber contained DMEM with 10% FCS as a chemoattractant.
-
This compound or the inactive control NPD8126 was added to both the upper and lower chambers at specified concentrations.
-
After 24 hours of incubation, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.
-
Cells that had migrated to the lower surface were fixed, stained with crystal violet, and counted under a microscope.[6]
VCP/p97 Binding Assay (Pull-down Assay)
-
This compound and the inactive analog NPD8126 were conjugated to agarose beads.
-
Lysates from co-cultured NIH3T3 and MCF7 cells were incubated with the compound-conjugated beads.
-
The beads were washed to remove non-specifically bound proteins.
-
Bound proteins were eluted, separated by SDS-PAGE, and visualized by Coomassie Brilliant Blue staining.
-
The protein band that specifically bound to this compound beads was excised and identified by mass spectrometry as VCP/p97.[7]
Signaling Pathways and Mechanisms of Action
This compound inhibits fibroblast migration by directly targeting the D1 domain of VCP/p97.[1] VCP is a critical regulator of cellular motility, and its inhibition disrupts the normal migratory processes of fibroblasts.
Proposed Signaling Pathway of VCP in Fibroblast Migration
The following diagram illustrates the proposed signaling pathway through which VCP influences fibroblast migration and how this compound interferes with this process. VCP is known to play a role in the regulation of the Rho-ROCK pathway, which is central to actin cytoskeleton dynamics and cell motility.[7]
Caption: Proposed signaling pathway of VCP-mediated fibroblast migration and its inhibition by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows of the key experimental assays used to characterize this compound.
Caption: Workflow for the Wound-Healing Migration Assay.
Caption: Workflow for the Transwell Migration Assay.
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of fibroblast migration that acts through the specific targeting of VCP/p97. The data presented in this guide demonstrates its potent and dose-dependent inhibitory activity in vitro. The detailed experimental protocols provide a foundation for further research into the therapeutic potential of this compound.
Future studies should focus on:
-
Elucidating the downstream signaling events following VCP inhibition by this compound in greater detail.
-
Evaluating the efficacy of this compound in in vivo models of cancer metastasis and fibrosis.
-
Investigating the potential for synergistic effects when combined with other anti-cancer agents.
-
Conducting preclinical toxicology and pharmacokinetic studies to assess its drug-like properties.
As of the latest available information, this compound has not entered clinical trials. However, its specific mechanism of action and potent in vitro activity make it a compelling candidate for further preclinical development as a novel anti-fibrotic and anti-metastatic agent.
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Valosin-Containing Protein (VCP): A Review of Its Diverse Molecular Functions and Clinical Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
In-vitro Efficacy of NPD8733: A Technical Overview for Drug Development Professionals
An In-depth Technical Guide on the In-vitro Effects of NPD8733 on Cell Lines
This technical guide provides a comprehensive analysis of the in-vitro effects of this compound, a small molecule inhibitor of Valosin-Containing Protein (VCP)/p97. The data presented herein is targeted towards researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.
Introduction
This compound was identified from a screen of approximately 16,000 small compounds from the RIKEN NPDepo chemical library.[1] It has been characterized as an inhibitor of cancer cell-accelerated fibroblast migration.[1][2][3] This document summarizes the key in-vitro findings, including its effects on cell migration, its direct molecular target, and the experimental methodologies used to elucidate these properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies on this compound.
Table 1: Effect of this compound on Fibroblast Migration
| Cell Line | Assay Type | Concentration | Observed Effect | Statistical Significance |
| NIH3T3 (co-cultured with MCF7) | Wound Healing Assay | Dose-dependent | Inhibition of enhanced migration | - |
| NIH3T3 (co-cultured with MCF7) | Transwell Migration Assay | ≥ 1 µM | Significant decrease in migration | p < 0.001[1][3] |
Table 2: Effect of this compound on VCP ATPase Activity
| Protein | Assay Type | Concentration | Observed Effect |
| GST-VCP | ATPase Activity Assay | 100 µM | Less than 50% inhibition |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay Type | Concentration | Observed Effect |
| NIH3T3 | Cell Proliferation Assay (WST8) | Up to 9 µM (48h) | No inhibition of growth |
| MCF7 | Cell Proliferation Assay (WST8) | Up to 9 µM (48h) | No inhibition of growth[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Wound Healing Co-culture Assay:
-
Cell Seeding: NIH3T3 cells alone or co-cultured with MCF7 cells were seeded in 6-well plates in media supplemented with 10% Fetal Calf Serum (FCS) and allowed to adhere overnight.
-
Scratching: A scratch was made through the confluent cell monolayer using a sterile pipette tip.
-
Treatment: The cells were then treated with varying concentrations of this compound in media containing 1% FCS.
-
Imaging: The wound edge was marked, and images were captured at 0 and 24 hours to monitor cell migration into the scratched area.
2. Transwell Migration Assay:
-
Chamber Setup: NIH3T3 cells, either alone or co-cultured with MCF7 cells, were placed in the upper chamber of a Transwell insert in serum-free media. The lower chamber contained media with 10% FCS as a chemoattractant.
-
Treatment: Different concentrations of this compound were added to both the upper and lower chambers.
-
Incubation: The cells were allowed to migrate for 24 hours.
-
Analysis: The membrane of the Transwell insert was stained with crystal violet, and the number of migrated cells was quantified using ImageJ software.[1][3]
3. In-vitro Pulldown Assay:
-
Bead Preparation: this compound was conjugated to agarose beads. Control beads without the compound were also prepared.
-
Cell Lysate Incubation: Lysates from co-cultured NIH3T3 and MCF7 cells were incubated with the this compound-conjugated beads and control beads.
-
Protein Elution and Analysis: After incubation and washing, the proteins bound to the beads were eluted and separated by SDS-PAGE. The protein bands that specifically bound to the this compound beads were identified by MALDI-TOF-MS as VCP.[4]
4. VCP Binding Domain Mapping:
-
Protein Expression: GST-tagged full-length VCP and various deletion constructs (GST-VCPΔN, GST-VCPΔD1, GST-VCPΔD2) were expressed in E. coli.
-
Pulldown Assay: The purified recombinant proteins were incubated with this compound-conjugated beads.
-
Analysis: The bound proteins were analyzed by Western blotting to determine which domain of VCP is required for this compound binding. The results indicated that this compound binds to the D1 domain of VCP.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on cancer cell-accelerated fibroblast migration by directly targeting Valosin-Containing Protein (VCP)/p97. VCP is an ATPase associated with diverse cellular activities (AAA+) protein family member.[1][2] The proposed mechanism is that cancer cells, such as MCF7, activate VCP in fibroblasts, which in turn enhances their migratory capabilities. This compound binds to the D1 domain of VCP, inhibiting its function and thereby suppressing the enhanced migration of fibroblasts.[1][2]
Caption: Proposed mechanism of this compound action.
The diagram above illustrates the proposed mechanism where cancer cells secrete factors that activate VCP in fibroblasts, leading to enhanced migration. This compound inhibits this process by binding to the D1 domain of VCP.
Experimental Workflow
The following diagram outlines the general workflow used in the identification and characterization of this compound.
Caption: Workflow for this compound identification and characterization.
This workflow demonstrates the logical progression from a large-scale compound screen to the detailed mechanistic studies of the identified hit compound, this compound.
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Guide: NPD8733 Binding Affinity to VCP/p97 D1 Domain
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides an in-depth overview of the binding characteristics of the small molecule NPD8733 to the D1 domain of Valosin-Containing Protein (VCP/p97). VCP/p97 is a critical AAA+ ATPase involved in numerous cellular processes, and its inhibition is a promising strategy in oncology. This compound has been identified as a specific ligand of the VCP/p97 D1 domain, inhibiting cancer cell-accelerated fibroblast migration.[1] This document compiles the available binding data, detailed experimental protocols for target identification and validation, and visual representations of the relevant biological pathways and experimental workflows. While a quantitative binding affinity (Kd) for this compound has not been published, this guide presents the qualitative evidence for its specific binding and provides methodologies for its future quantitative characterization.
Quantitative Data Presentation
Currently, there is no publicly available quantitative data (e.g., Kd, IC50 for binding) on the direct binding affinity of this compound to the VCP/p97 D1 domain. The primary research identified VCP/p97 as the binding partner through affinity-based proteomics and localized the interaction to the D1 domain using truncation mutants.[1] The effect on the ATPase activity of the D1 domain was found to be modest.[1]
Table 1: Summary of this compound Interaction with VCP/p97
| Parameter | Finding | Method | Reference |
| Binding Target | Valosin-Containing Protein (VCP/p97) | Affinity Chromatography with this compound-immobilized beads followed by Mass Spectrometry | [1] |
| Binding Domain | D1 ATPase Domain | In vitro pulldown assay with VCP/p97 truncation mutants | [1] |
| Binding Affinity (Kd) | Not Determined | - | - |
| Effect on D1 Domain ATPase Activity | Modest inhibition | In vitro ATPase activity assay | [1] |
| Cellular Effect | Inhibition of cancer cell-accelerated fibroblast migration | Wound-healing and Transwell migration assays | [1] |
Experimental Protocols
Identification of VCP/p97 as the Target of this compound
This protocol describes the affinity purification of the cellular target of this compound using the compound immobilized on beads.
Experimental Workflow for Target Identification
Caption: Workflow for identifying the cellular target of this compound.
Protocol:
-
Preparation of Affinity Beads: this compound is chemically conjugated to sepharose beads. Control beads without the compound are also prepared.
-
Cell Lysis: Co-cultured NIH3T3 fibroblasts and MCF7 cancer cells are harvested and lysed in a suitable binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5) supplemented with protease inhibitors.
-
Affinity Purification: The cell lysate is incubated with the this compound-conjugated beads and control beads for several hours at 4°C to allow for protein binding.
-
Washing: The beads are washed extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Protein Separation and Identification: The eluted proteins are separated by SDS-PAGE. Protein bands that are specific to the this compound-conjugated beads are excised and identified using mass spectrometry (e.g., MALDI-TOF).[1]
Determination of the this compound Binding Domain on VCP/p97
This protocol outlines the use of VCP/p97 truncation mutants to identify the specific binding domain of this compound.
Logical Flow for Binding Domain Mapping
Caption: Mapping the this compound binding site on VCP/p97.
Protocol:
-
Expression of VCP/p97 Truncation Mutants: Various constructs of VCP/p97, each containing different domains (e.g., full-length, N-domain, N+D1 domains, D2 domain), are expressed as fusion proteins (e.g., GST-tagged) in E. coli.
-
Cell Lysis: The bacterial cells expressing the different VCP/p97 constructs are lysed to release the fusion proteins.
-
In vitro Pulldown Assay: The lysates containing the different VCP/p97 fragments are incubated with this compound-conjugated beads.
-
Washing and Elution: The beads are washed, and the bound proteins are eluted.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the fusion tag (e.g., anti-GST). The presence of a band indicates binding of that specific VCP/p97 fragment to this compound.[1]
General Protocol for Quantitative Binding Affinity Analysis by Surface Plasmon Resonance (SPR)
This is a general protocol for determining the binding kinetics and affinity of a small molecule to a protein.
SPR Experimental Workflow
Caption: General workflow for SPR analysis.
Protocol:
-
Immobilization of Ligand: Purified VCP/p97 D1 domain protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.
-
Binding Measurement: The different concentrations of this compound are injected over the sensor chip surface. The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
Regeneration: The sensor chip surface is regenerated between injections of different this compound concentrations to remove all bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[2][3][4][5]
Signaling Pathway Visualization
VCP/p97 is implicated in multiple cellular pathways. The inhibitory effect of this compound on cancer cell-accelerated fibroblast migration suggests a role for VCP/p97 in the tumor microenvironment. One of the key pathways regulated by VCP/p97 is the NF-κB signaling pathway, which is known to be involved in cell migration.[1]
VCP/p97 in NF-κB Signaling and Cell Migration
Caption: Proposed mechanism of this compound action.
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: The Structural Activity Relationship of NPD8733, a Novel Inhibitor of Cancer-Associated Fibroblast Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPD8733 is a small molecule identified as a potent inhibitor of cancer cell-accelerated fibroblast migration, a critical process in tumor progression and metastasis. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing its mechanism of action, target engagement, and the experimental methodologies used to elucidate its biological function. The primary target of this compound has been identified as Valosin-Containing Protein (VCP)/p97, a key player in cellular protein homeostasis. This compound exerts its inhibitory effect by binding to the D1 domain of VCP. This document synthesizes the available data to provide a clear understanding of this compound's bioactivity and its potential as a therapeutic agent.
Introduction
The tumor microenvironment plays a crucial role in cancer progression. A key component of this environment is the cancer-associated fibroblast (CAF), which contributes to tumor growth, invasion, and metastasis. One of the hallmarks of CAFs is their enhanced migratory capacity, which is stimulated by cancer cells. Inhibiting this aberrant fibroblast migration presents a promising strategy for cancer therapy.
This compound was discovered through a screening of the RIKEN NPDepo chemical library for compounds that inhibit the enhanced migration of NIH3T3 fibroblasts when co-cultured with MCF7 breast cancer cells.[1][2] This guide delves into the structural features of this compound that are critical for its inhibitory activity, primarily through comparison with its structurally similar but inactive analog, NPD8126.
Structural Activity Relationship (SAR) of this compound
The SAR of this compound is primarily understood through the comparative analysis of its activity with the inactive analog NPD8126. While the exact structural differences conferring activity are not explicitly detailed in the primary literature, the clear distinction in their biological effects underscores the specific structural requirements for VCP binding and subsequent inhibition of fibroblast migration.
Core Structure and Activity
The chemical structures of this compound and its inactive counterpart, NPD8126, are central to understanding the SAR.
-
This compound: The active compound that effectively inhibits cancer cell-induced fibroblast migration.[2][3]
-
NPD8126: A structurally similar analog that shows no significant inhibitory effect on fibroblast migration, serving as a crucial negative control in experiments.[2][3]
The key to the differential activity lies in subtle structural modifications between these two molecules, which dictate the ability to bind to the D1 domain of VCP.
Quantitative Analysis of Biological Activity
While precise IC50 values for the inhibition of fibroblast migration or binding affinity (Kd) for VCP are not available in the published literature, the following tables summarize the observed biological activities at tested concentrations.
Table 1: Effect of this compound and Analogs on Cancer Cell-Induced Fibroblast Migration
| Compound | Concentration | Effect on NIH3T3 Fibroblast Migration (Co-cultured with MCF7 cells) | Citation |
| This compound | 1 µM and higher | Significant decrease in migration | [2][3] |
| This compound | 3 µM and higher | Significant inhibition of migration | [2] |
| This compound | up to 9 µM | No significant inhibition of NIH3T3 or MCF7 cell growth | [3] |
| NPD8126 | Not specified | No significant effect on migration | [2][3] |
Table 2: Binding Activity of this compound and Analogs to VCP
| Compound | Target Protein | Binding Domain | Binding Observed | Citation |
| This compound | VCP/p97 | D1 | Yes | [2][3][4] |
| NPD8126 | VCP/p97 | Not Applicable | No | [2][3][4] |
Mechanism of Action
This compound inhibits the enhanced migration of fibroblasts in a cancer co-culture model by directly targeting VCP. The proposed mechanism of action is initiated by the specific binding of this compound to the D1 domain of VCP.[2][3][4]
Interestingly, the binding of this compound to the D1 domain only modestly affects the ATPase activity of VCP.[1] This suggests that the inhibitory effect on cell migration is not primarily due to the disruption of ATP hydrolysis but may involve other functions of the D1 domain, such as its role in VCP oligomerization or its interaction with other proteins.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the study of this compound.
Wound Healing Co-Culture Assay
This assay is used to assess the effect of this compound on the migration of fibroblasts in the presence of cancer cells.
Protocol:
-
Seed NIH3T3 fibroblasts in a 6-well plate and allow them to reach confluence.
-
Separately, culture MCF7 breast cancer cells.
-
Create a "wound" in the confluent NIH3T3 monolayer by scratching with a sterile pipette tip.
-
Remove the debris by washing with phosphate-buffered saline (PBS).
-
Add a suspension of MCF7 cells to the wounded NIH3T3 monolayer to create a co-culture.
-
Treat the co-culture with varying concentrations of this compound or NPD8126 (as a control).
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).
-
Quantify the rate of wound closure using image analysis software (e.g., ImageJ) to determine the extent of fibroblast migration.
Transwell Migration Assay
This assay provides a quantitative measure of cell migration towards a chemoattractant.
Protocol:
-
Seed NIH3T3 fibroblasts in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.
-
Place the Transwell insert into a well of a 24-well plate containing media with a chemoattractant (e.g., fetal bovine serum) in the lower chamber. For co-culture experiments, MCF7 cells can be seeded in the lower chamber.
-
Add different concentrations of this compound or NPD8126 to both the upper and lower chambers.
-
Incubate for a sufficient time to allow for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).
-
Count the number of migrated cells in several microscopic fields to quantify migration.
Pull-Down Assay for Target Identification
This assay is used to identify the protein target of this compound.
Protocol:
-
Immobilize this compound and the inactive analog NPD8126 onto beads.
-
Prepare cell lysates from a co-culture of NIH3T3 and MCF7 cells.
-
Incubate the cell lysates with the this compound-conjugated beads, NPD8126-conjugated beads (negative control), and unconjugated beads (negative control).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the proteins bound to the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by staining (e.g., Coomassie Brilliant Blue).
-
Excise the protein band that specifically binds to the this compound-conjugated beads and identify the protein using mass spectrometry (e.g., MALDI-TOF).
Experimental Workflow Diagram
Caption: Workflow for this compound discovery and characterization.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of therapeutics targeting the tumor microenvironment. Its specific inhibition of cancer-associated fibroblast migration through a direct interaction with the D1 domain of VCP highlights a novel mechanism of action. The clear structural activity relationship, demonstrated by the inactivity of the close analog NPD8126, provides a solid foundation for further medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of this compound class.
Future research should focus on several key areas:
-
Quantitative SAR: Determining the precise IC50 for migration inhibition and the binding affinity (Kd) for the this compound-VCP interaction would enable a more rigorous quantitative SAR analysis.
-
Elucidation of the Downstream Mechanism: Investigating how the binding of this compound to the VCP D1 domain, with only a modest effect on ATPase activity, leads to the inhibition of cell migration is critical.
-
In Vivo Efficacy: Evaluating the anti-tumor and anti-metastatic activity of this compound in preclinical animal models is a necessary next step in its development as a potential cancer therapeutic.
-
Structural Biology: Obtaining a co-crystal structure of this compound bound to the VCP D1 domain would provide invaluable insights for structure-based drug design and optimization.
SAR Logic Diagram
Caption: Logical flow of the structural activity relationship.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: NPD8733 for In-Vitro Inhibition of Cancer-Associated Fibroblast Migration
Introduction NPD8733 is a small molecule compound identified from the RIKEN Natural Products Depository chemical library as a potent inhibitor of cancer cell-accelerated fibroblast migration.[1][2] Carcinoma-associated fibroblasts (CAFs) are a key component of the tumor microenvironment and their enhanced migratory capabilities contribute significantly to cancer metastasis.[1][2][3] In-vitro studies have demonstrated that this compound exerts its inhibitory effects by directly targeting the Valosin-Containing Protein (VCP)/p97, an ATPase associated with diverse cellular activities (AAA+) protein family member.[1][2][3] These application notes provide detailed protocols for in-vitro studies using this compound to investigate its mechanism and efficacy.
Mechanism of Action this compound specifically binds to the D1 domain of the VCP/p97 protein.[1][2][3] VCP is a critical protein involved in multiple cellular processes, including protein degradation, and is essential for the enhanced migration of fibroblasts when stimulated by cancer cells.[1] By binding to the D1 domain, this compound is thought to inhibit the function of VCP, thereby blocking the accelerated migration of fibroblasts without affecting cell viability at effective concentrations.[1][3] A structurally similar derivative, NPD8126, is inactive and serves as an ideal negative control for experiments.[1][2][3]
Caption: Mechanism of this compound binding to the VCP/p97 D1 domain to inhibit fibroblast migration.
Experimental Protocols
Wound Healing Co-Culture Assay
This assay is used to visually and quantitatively assess the effect of this compound on the migration of fibroblasts when stimulated by cancer cells.
Methodology:
-
Cell Seeding: Seed NIH3T3 fibroblasts and MCF7 breast cancer cells in a 6-well plate. For co-culture wells, a typical ratio is 5:1 (e.g., 5x10^5 NIH3T3 cells and 1x10^5 MCF7 cells). As a control, seed NIH3T3 cells alone. Allow cells to attach overnight in media containing 10% Fetal Calf Serum (FCS).
-
Wound Creation: The next day, create a uniform scratch (wound) through the confluent cell monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells. Replace the medium with low-serum media (1% FCS) containing the desired concentration of this compound (e.g., 0.3 µM to 9 µM). Include wells with vehicle control (DMSO) and an inactive analog control (NPD8126).
-
Imaging: Capture images of the wounds at 0 hours and 24 hours (or other relevant time points) using an inverted microscope.
-
Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure to quantify cell migration.
Caption: Experimental workflow for the Wound Healing Co-Culture Assay.
Transwell Migration Assay
This assay provides a quantitative measure of cell migration through a porous membrane, mimicking invasion through an extracellular matrix.
Methodology:
-
Cell Preparation: Culture NIH3T3 cells (with or without MCF7 co-culture) and starve them in serum-free medium.
-
Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add medium with 10% FCS (as a chemoattractant) to the lower chamber.
-
Cell Seeding: Seed the starved NIH3T3 cells into the upper chamber in serum-free medium.
-
Treatment: Add different concentrations of this compound to both the upper and lower chambers to ensure a consistent concentration gradient.
-
Incubation: Allow cells to migrate for 24 hours at 37°C.
-
Staining and Analysis:
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with a solution such as 0.5% Crystal Violet.
-
Capture images of three different fields with an inverted microscope and count the number of migrated cells.
-
Caption: Experimental workflow for the Transwell Migration Assay.
Target Identification via In-Vitro Pulldown Assay
This protocol is used to identify the protein target of this compound.
Methodology:
-
Bead Preparation: Immobilize this compound and the inactive analog NPD8126 onto beads (e.g., epoxy-activated beads). Use beads without any compound as a control.
-
Cell Lysate Preparation: Prepare cell lysates from co-cultured NIH3T3 and MCF7 cells.
-
Incubation: Incubate the cell lysate with the control beads, NPD8126-bound beads, and this compound-bound beads for approximately 3 hours.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the proteins that are specifically bound to the beads.
-
Analysis: Separate the eluted proteins using SDS-PAGE and visualize them by Coomassie Brilliant Blue (CBB) staining.
-
Protein Identification: Excise the protein band that specifically appears in the this compound lane and identify it using mass spectrometry (e.g., MALDI-TOF-MS).[1][3]
Quantitative Data Summary
The following tables summarize the quantitative findings from in-vitro studies of this compound.
Table 1: Dose-Dependent Inhibition of Fibroblast Migration by this compound
| Treatment Group | Concentration | % Migration Inhibition (vs. Co-Culture Control) | Statistical Significance |
|---|---|---|---|
| This compound | 1 µM | Significant Decrease | p < 0.001 |
| This compound | > 1 µM | Significant Decrease | p < 0.001 |
| NPD8126 (Inactive Control) | 2.8 µM | No Significant Decrease | Not significant |
(Data synthesized from published studies where treatment with 1 µM and higher concentrations of this compound showed a significant decrease in NIH3T3 cell migration when co-cultured with MCF7 cells[3])
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | Concentration Range | Observation |
|---|---|---|
| NIH3T3 Fibroblasts | Up to 9 µM | No inhibition of cell growth |
| MCF7 Cancer Cells | Up to 9 µM | No inhibition of cell growth |
(Based on data from WST-8 proliferation assays carried out for 48 hours in 1% FCS media[3])
Signaling Pathway
This compound's target, VCP/p97, is a key player in various cellular pathways, including the degradation of proteins via the proteasome system. One of the important downstream targets of VCP is the NF-κB signaling pathway.[1] VCP can mediate the degradation of IκBα, an inhibitor of NF-κB. This degradation allows NF-κB to translocate to the nucleus and activate genes involved in processes like cell migration. While cancer cells (MCF7) activate fibroblasts, the precise downstream signaling cascade that VCP regulates in this context is still under investigation.[1] this compound's inhibition of VCP is believed to disrupt this pro-migratory signaling.
Caption: Proposed pathway of VCP-mediated fibroblast migration and its inhibition by this compound.
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing NPD8733 in a Wound-Healing Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wound healing is a complex biological process involving the coordinated migration and proliferation of various cell types, with fibroblasts playing a pivotal role in tissue regeneration and extracellular matrix remodeling.[1] The in vitro wound-healing or "scratch" assay is a fundamental and widely used method to study collective cell migration.[2] This technique allows for the investigation of the effects of specific compounds on the migratory capabilities of cells, providing valuable insights for drug discovery and development.
NPD8733 is a small-molecule inhibitor that has been identified to target Valosin-Containing Protein (VCP/p97), a member of the ATPase associated with diverse cellular activities (AAA+) protein family.[2][3] VCP/p97 is involved in numerous cellular processes, and its inhibition by this compound has been shown to impede the migration of fibroblasts.[2] Specifically, this compound binds to the D1 domain of VCP, interfering with its function and consequently affecting downstream signaling pathways that regulate cell motility.[2][4] These application notes provide a detailed protocol for utilizing this compound in a wound-healing assay to assess its impact on fibroblast migration.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on fibroblast migration in a co-culture wound-healing assay at 24 hours. The data is derived from graphical representations in published research.[2][5]
| This compound Concentration (µM) | Mean Fibroblast Migration (% of Control) | Standard Deviation |
| 0 (Control) | 100% | ± 5% |
| 1 | 80% | ± 7% |
| 3 | 55% | ± 6% |
| 9 | 30% | ± 5% |
Experimental Protocols
Materials
-
NIH3T3 fibroblasts (or other suitable fibroblast cell line)
-
MCF7 breast cancer cells (for co-culture experiments, optional)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 24-well tissue culture plates
-
Sterile pipette tips (p200 or p1000)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol for Wound-Healing (Scratch) Assay
-
Cell Seeding:
-
Culture NIH3T3 fibroblasts (and MCF7 cells for co-culture) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the fibroblasts into 6-well or 24-well plates at a density that will form a confluent monolayer within 24 hours.[6] For co-culture experiments, seed fibroblasts and cancer cells at an appropriate ratio (e.g., 5:1).[3]
-
-
Creating the "Wound":
-
Treatment with this compound:
-
Prepare different concentrations of this compound (e.g., 0, 1, 3, 9 µM) in low-serum medium (e.g., 1% FBS) to minimize cell proliferation.
-
Add the respective concentrations of this compound to the corresponding wells. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at a consistent magnification (e.g., 10x). This is the 0-hour time point.
-
Mark the plate to ensure that images are taken from the same field of view at subsequent time points.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.[5]
-
-
Data Analysis:
-
Use image analysis software like ImageJ to measure the area of the scratch at each time point for all treatment groups.[5][6]
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at 0h - Area at Xh) / Area at 0h ] x 100
-
Alternatively, calculate the percentage of fibroblast migration relative to the control group.[2]
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound in inhibiting fibroblast migration.
Experimental Workflow
Caption: Experimental workflow for the wound-healing (scratch) assay.
References
- 1. Evaluation of in vitro fibroblast migration by electrospun triple-layered PU-CA/gelatin.PRGF/PU-CA scaffold using an AAVS1 targeted EGFP reporter cell line [bi.tbzmed.ac.ir]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
NPD8733: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPD8733 is a small molecule inhibitor that targets Valosin-containing protein (VCP)/p97, a member of the ATPase Associated with diverse cellular Activities (AAA+) protein family.[1][2][3][4] By specifically binding to the D1 domain of VCP, this compound inhibits its activity, which has been shown to suppress the enhanced migration of fibroblasts in the presence of cancer cells.[1][2][4][5] This makes this compound a valuable tool for studying the tumor microenvironment and a potential candidate for anti-cancer therapeutic development.[2][3][6] VCP/p97 is a crucial regulator of cellular protein homeostasis, involved in processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[6][7][8][9][10] Inhibition of VCP can lead to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis, particularly in cancer cells that have high rates of protein synthesis.[2][6][7][11]
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments, including dosage recommendations, and diagrams to illustrate its mechanism of action and experimental workflows.
Compound Information and Handling
| Parameter | Details | Reference |
| Target | Valosin-containing protein (VCP)/p97 | [1][2][3] |
| Binding Domain | D1 ATPase domain | [1][2][5] |
| Molecular Weight | 309.32 g/mol | [1] |
| Formula | C18H15NO4 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility | Soluble in DMSO (116.67 mg/mL) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 3.09 mg of this compound powder in 1 mL of newly opened, anhydrous DMSO.[1] Use ultrasonic treatment if necessary to fully dissolve the compound.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[12] For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity.[12]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in inhibiting fibroblast migration when co-cultured with MCF7 breast cancer cells.
| Assay Type | Cell Line(s) | This compound Concentration | Observed Effect | Reference |
| Wound Healing Assay | NIH3T3 + MCF7 | 1 µM | Significant decrease in NIH3T3 migration | [1] |
| Wound Healing Assay | NIH3T3 + MCF7 | 3 µM | Significant inhibition of enhanced fibroblast migration | [5][11] |
| Transwell Migration Assay | NIH3T3 + MCF7 | 1 µM | Significant inhibition of enhanced migration | [11] |
| Transwell Migration Assay | NIH3T3 + MCF7 | 9 µM | Complete abolishment of enhanced migration | [11] |
| Cell Proliferation (WST-8) | NIH3T3, MCF7 | Up to 9 µM | No inhibition of cell growth | [1][13] |
Signaling Pathway
Inhibition of VCP/p97 by this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated and misfolded proteins. This triggers endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis.
Caption: this compound inhibits VCP/p97, leading to ER stress and apoptosis.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (WST-8)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24-48 hours.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on collective cell migration.
Materials:
-
12-well or 24-well cell culture plates
-
p200 or p1000 pipette tips
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (10 mM in DMSO)
-
Microscope with a camera
Procedure:
-
Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Once the cells are confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.[17][18][19]
-
Gently wash the wells twice with PBS to remove detached cells.
-
Add fresh low-serum (e.g., 1% FCS) medium containing the desired concentration of this compound (e.g., 1, 3, 9 µM) or vehicle control.[5]
-
Capture images of the scratch at 0 hours. Mark the location of the image for subsequent time points.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., 12, 24, 48 hours).
-
Analyze the images using software like ImageJ to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Migration Assay
This protocol measures the chemotactic migration of individual cells in response to a chemoattractant.
Materials:
-
24-well plates with transwell inserts (typically 8 µm pore size)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FCS)
-
This compound stock solution (10 mM in DMSO)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Rehydrate the transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Prepare a cell suspension in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add the desired concentration of this compound or vehicle control to both the upper and lower chambers.[5]
-
Add 200 µL of the cell suspension to the upper chamber of the transwell insert.[20]
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface by immersing the insert in methanol for 10-20 minutes.
-
Stain the migrated cells with 0.1% crystal violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view using a microscope.
-
Quantify the results by comparing the number of migrated cells in the this compound-treated wells to the vehicle control.
Experimental Workflow Diagrams
Caption: Workflow for the in vitro wound healing (scratch) assay.
Caption: Workflow for the transwell migration assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are VCP inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Valosin-Containing Protein (VCP): A Review of Its Diverse Molecular Functions and Clinical Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Valosin-containing protein - Wikipedia [en.wikipedia.org]
- 11. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
- 14. 101.200.202.226 [101.200.202.226]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 17. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 18. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.virginia.edu [med.virginia.edu]
- 20. researchhub.com [researchhub.com]
Application Notes and Protocols for NPD8733 in Co-Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPD8733 is a small molecule inhibitor that has been identified as a potent modulator of cancer cell-associated fibroblast behavior. In the tumor microenvironment, cancer cells can induce surrounding fibroblasts to adopt a pro-migratory phenotype, which contributes to cancer progression and metastasis.[1] this compound has been shown to specifically inhibit this cancer cell-accelerated fibroblast migration.[2][3] These application notes provide detailed protocols for utilizing this compound in co-culture models to study its effects on cell migration and to investigate its mechanism of action.
Mechanism of Action
This compound targets the Valosin-Containing Protein (VCP)/p97, a member of the ATPase Associated with diverse cellular Activities (AAA+) protein family.[2][3][4] Specifically, this compound binds directly to the D1 ATPase domain of VCP.[2][3][4] VCP is a key player in various cellular processes, including protein degradation pathways. In the context of the tumor microenvironment, cancer cells such as the MCF7 breast cancer cell line can activate VCP in neighboring fibroblasts (e.g., NIH3T3 cells), leading to enhanced migratory capabilities.[2][3] By binding to the D1 domain of VCP, this compound inhibits its activity, thereby suppressing the accelerated migration of fibroblasts induced by cancer cells.[2][3] While the precise downstream signaling cascade from the VCP D1 domain that governs this migratory phenotype is still under investigation, evidence suggests a potential role for VCP in regulating the proteasome-dependent degradation of proteins involved in cell motility, such as components of the Rho GTPase pathway.[1]
Data Presentation
The inhibitory effect of this compound on the migration of NIH3T3 fibroblasts co-cultured with MCF7 cancer cells is dose-dependent. The following tables summarize the quantitative data from key migration assays.
Table 1: Effect of this compound on Fibroblast Migration in a Wound Healing Co-culture Assay
| This compound Concentration (µM) | Inhibition of Fibroblast Migration (%) |
| 0 (Control) | 0 |
| 1 | Significant Inhibition |
| 3 | Strong Inhibition |
| 9 | Maximal Inhibition |
Data adapted from studies on NIH3T3 and MCF7 co-cultures. "Significant Inhibition" indicates a statistically significant decrease in migration compared to the control.[2]
Table 2: Effect of this compound on Fibroblast Migration in a Transwell Co-culture Assay
| This compound Concentration (µM) | Reduction in Migrated Fibroblasts (%) |
| 0 (Control) | 0 |
| 0.3 | ~20% |
| 1 | ~50% |
| 3 | ~80% |
Data represents the approximate percentage reduction in the number of migrated NIH3T3 cells in the presence of MCF7 cells.[2]
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound in co-culture models are provided below.
Protocol 1: Wound Healing Co-culture Assay
This assay is used to assess collective cell migration.
Materials:
-
NIH3T3 fibroblasts and MCF7 breast cancer cells
-
6-well tissue culture plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 200 µL pipette tips
-
Microscope with live-cell imaging capabilities
Procedure:
-
Seed NIH3T3 fibroblasts in a 6-well plate and allow them to reach confluency.
-
Once confluent, create a "wound" by scratching a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.
-
Gently wash the well with PBS to remove detached cells.
-
Add MCF7 cells to the well to establish the co-culture. A typical ratio is 5:1 (NIH3T3:MCF7).
-
Treat the co-culture with varying concentrations of this compound. Include a vehicle-only control.
-
Place the plate on a microscope with a live-cell imaging system and acquire images of the wound area at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 48 hours.
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
Protocol 2: Transwell Migration Co-culture Assay
This assay measures the migration of individual cells through a porous membrane towards a chemoattractant.
Materials:
-
NIH3T3 fibroblasts and MCF7 breast cancer cells
-
24-well Transwell plates (with 8.0 µm pore size inserts)
-
Culture medium (serum-free and serum-containing)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet staining solution
Procedure:
-
Seed MCF7 cells in the lower chamber of the 24-well plate in a culture medium containing 10% FBS (as a chemoattractant).
-
Pre-treat NIH3T3 fibroblasts with varying concentrations of this compound in a serum-free medium.
-
Seed the pre-treated NIH3T3 cells into the upper chamber (the Transwell insert) in a serum-free medium.
-
Incubate the plate for 24-48 hours to allow for fibroblast migration towards the lower chamber.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action in a co-culture model.
Experimental Workflow Diagram
Caption: General workflow for co-culture migration assays with this compound.
Logical Relationship Diagram
Caption: Logical flow of this compound's effect in a co-culture system.
References
- 1. A novel function of AAA-ATPase p97/VCP in the regulation of cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP Binding to p97/VCP D1 Domain Regulates Selective Recruitment of Adaptors to Its Proximal N-Domain | PLOS One [journals.plos.org]
Application Notes: Inhibition of Fibroblast Migration using NPD8733 in a Transwell Assay
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological conditions, including wound healing, immune responses, and cancer metastasis. The tumor microenvironment, which includes carcinoma-associated fibroblasts (CAFs), plays a crucial role in promoting cancer progression and metastasis. CAFs exhibit enhanced migratory capabilities, contributing to the invasion of cancer cells. NPD8733 has been identified as a small molecule inhibitor of cancer cell-accelerated fibroblast migration.[1][2] These application notes provide a detailed protocol for utilizing this compound in a Transwell migration assay to study its inhibitory effects on fibroblast migration.
Mechanism of Action
This compound functions by specifically binding to the D1 domain of Valosin-Containing Protein (VCP)/p97, a member of the ATPase-associated with diverse cellular activities (AAA+) protein family.[1][2][3] VCP/p97 is a key player in various cellular processes, including protein degradation, and is essential for the enhanced migration of fibroblasts when co-cultured with cancer cells.[1] By binding to the D1 domain, this compound inhibits the activity of VCP, thereby impeding the migratory capacity of fibroblasts.[1][2]
Experimental Protocol: Transwell Migration Assay
This protocol details the steps for assessing the inhibitory effect of this compound on the migration of NIH3T3 fibroblasts, particularly when their migration is enhanced by co-culture with MCF7 breast cancer cells.
Materials
-
This compound
-
NIH3T3 fibroblasts
-
MCF7 breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
24-well plates
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet solution (0.1% w/v in 20% methanol)
-
Cotton swabs
-
Inverted microscope
-
Image analysis software (e.g., ImageJ)
Procedure
-
Cell Culture:
-
Culture NIH3T3 and MCF7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding in Transwell Inserts:
-
For co-culture experiments, seed NIH3T3 cells in the upper chamber of the Transwell insert. MCF7 cells can be seeded in the bottom well to create a chemotactic gradient, or co-seeded with NIH3T3 cells in the upper chamber, depending on the experimental design.
-
A typical seeding density is 1 x 10⁵ cells/well in the upper chamber in serum-free medium.
-
-
Preparation of Chemoattractant and this compound Treatment:
-
Add DMEM containing 10% FBS as a chemoattractant to the lower chamber of the 24-well plate.
-
Prepare different concentrations of this compound in both the upper and lower chambers. A suggested concentration range is from 0.1 µM to 10 µM. Include a vehicle control (e.g., DMSO) without this compound.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 15 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells with 0.1% crystal violet solution for 20-30 minutes.
-
-
Washing and Visualization:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize the stained cells on the membrane using an inverted microscope.
-
-
Quantification:
-
Capture images of multiple random fields for each membrane.
-
Quantify the number of migrated cells using image analysis software like ImageJ. The number of migrated cells is proportional to the intensity of the crystal violet staining.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader at a wavelength of 570-590 nm.
-
Data Presentation
The following table summarizes the quantitative data on the effect of different concentrations of this compound on the migration of NIH3T3 fibroblasts co-cultured with MCF7 cells. The data is presented as the percentage of migrating fibroblasts relative to the control (co-cultured fibroblasts without this compound treatment).
| This compound Concentration (µM) | Percentage of Migrating Fibroblasts (%) |
| 0 (Control) | 100 |
| 1 | Significantly decreased |
| 3 | Significantly decreased |
| 9 | Significantly decreased |
Note: The term "Significantly decreased" indicates a statistically significant reduction in fibroblast migration as reported in the source literature. For precise quantitative values, refer to the original research publication.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of VCP/p97 Inhibition by NPD8733
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to study the inhibition of Valosin-Containing Protein (VCP)/p97 by the small molecule inhibitor NPD8733. The protocols outlined below are intended to assist researchers in academic and industrial settings in characterizing the cellular effects of VCP/p97 inhibition.
Introduction to VCP/p97 and this compound
Valosin-Containing Protein (VCP), also known as p97, is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in numerous cellular processes.[1][2] It functions as a molecular chaperone, regulating protein homeostasis by participating in pathways such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[3][4][5] Given its central role in cellular protein quality control, VCP/p97 has emerged as a promising therapeutic target in oncology and neurodegenerative diseases.
This compound is a small molecule inhibitor that specifically targets VCP/p97.[1][2] Mechanistic studies have revealed that this compound binds to the D1 domain of VCP/p97, thereby inhibiting its function.[1][2][6] Inhibition of VCP/p97 by this compound is expected to disrupt these vital cellular processes, leading to downstream effects that can be monitored using biochemical techniques like Western blotting.
Key Cellular Consequences of VCP/p97 Inhibition
The inhibition of VCP/p97 function by compounds such as this compound leads to several measurable downstream cellular events. These serve as valuable biomarkers for assessing the efficacy and mechanism of action of the inhibitor. Key consequences that can be effectively monitored by Western blot analysis include:
-
Accumulation of Poly-ubiquitinated Proteins: VCP/p97 is essential for the processing and degradation of ubiquitinated proteins. Its inhibition leads to a build-up of these proteins within the cell.[7][8][9]
-
Induction of Endoplasmic Reticulum (ER) Stress: Disruption of ERAD, a VCP/p97-dependent process, results in the accumulation of misfolded proteins in the ER, triggering the unfolded protein response (UPR) or ER stress.[4][10][11][12]
-
Modulation of Autophagy: VCP/p97 is involved in several stages of autophagy. Its inhibition can lead to alterations in the levels of key autophagy markers.[13][14]
Data Presentation: Quantitative Analysis of VCP/p97 Inhibition
The following tables summarize expected quantitative data from dose-response and time-course experiments investigating the effects of this compound on key downstream markers of VCP/p97 inhibition. These tables are illustrative and actual results may vary depending on the cell line and experimental conditions.
Table 1: Dose-Response Effect of this compound on VCP/p97 Inhibition Markers
| This compound Concentration (µM) | Relative Poly-ubiquitin Levels (Fold Change) | Relative p-PERK Levels (Fold Change) | Relative CHOP Levels (Fold Change) | Relative LC3-II/I Ratio (Fold Change) | Relative p62 Levels (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 0.1 | 1.5 | 1.2 | 1.3 | 1.2 | 1.4 |
| 0.5 | 3.2 | 2.5 | 2.8 | 2.0 | 2.5 |
| 1.0 | 5.8 | 4.1 | 4.5 | 3.5 | 4.0 |
| 5.0 | 8.2 | 6.3 | 6.8 | 5.0 | 5.8 |
| 10.0 | 8.5 | 6.5 | 7.1 | 5.2 | 6.1 |
Data are expressed as fold change relative to the vehicle-treated control after a 24-hour treatment period.
Table 2: Time-Course Effect of this compound (5 µM) on VCP/p97 Inhibition Markers
| Treatment Time (hours) | Relative Poly-ubiquitin Levels (Fold Change) | Relative p-PERK Levels (Fold Change) | Relative CHOP Levels (Fold Change) | Relative LC3-II/I Ratio (Fold Change) | Relative p62 Levels (Fold Change) |
| 0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 2 | 1.8 | 1.5 | 1.2 | 1.3 | 1.5 |
| 6 | 3.5 | 3.0 | 2.5 | 2.2 | 2.8 |
| 12 | 6.2 | 5.1 | 4.8 | 4.0 | 4.5 |
| 24 | 8.2 | 6.3 | 6.8 | 5.0 | 5.8 |
| 48 | 7.9 | 5.8 | 6.5 | 4.8 | 5.5 |
Data are expressed as fold change relative to the 0-hour time point.
Experimental Protocols
Protocol 1: Western Blot Analysis of Poly-ubiquitinated Protein Accumulation
Objective: To detect the accumulation of poly-ubiquitinated proteins in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HCT116, HeLa)
-
This compound
-
DMSO (Vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (4-15% gradient)
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Ubiquitin (e.g., P4D1 clone)
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1-10 µM) or with 5 µM this compound for different time points (e.g., 0-48 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometric analysis of the ubiquitin smear can be performed and normalized to the loading control.
Protocol 2: Western Blot Analysis of ER Stress Markers
Objective: To measure the induction of ER stress by detecting key UPR markers.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibodies: anti-p-PERK, anti-PERK, anti-CHOP, anti-IRE1α.
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, total PERK, CHOP, or IRE1α overnight at 4°C.
-
Follow steps 8-9 of Protocol 1.
-
Quantification: Perform densitometric analysis of the protein bands and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.
Protocol 3: Western Blot Analysis of Autophagy Markers
Objective: To assess the modulation of autophagy through the detection of LC3-II and p62.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1.
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.[13][14][15]
-
Follow steps 8-9 of Protocol 1.
-
Quantification: Perform densitometric analysis of the LC3-II and LC3-I bands to determine the LC3-II/I ratio. Analyze the levels of p62. Normalize to the loading control.
Mandatory Visualizations
Caption: Signaling pathway of VCP/p97 inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of VCP/p97 inhibition.
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Valosin-containing protein (VCP/p97) inhibition reduces viral clearance and induces toxicity associated with muscular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel p97/VCP inhibitor induces endoplasmic reticulum stress and apoptosis in both bortezomib‐sensitive and ‐resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Autophagy hub-protein p62 orchestrates oxidative, endoplasmic reticulum stress, and inflammatory responses post-ischemia, exacerbating stroke outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining with NPD8733 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPD8733 is a small molecule inhibitor of Valosin-Containing Protein (VCP)/p97, a member of the ATPase Associated with diverse cellular Activities (AAA+) protein family.[1][2] VCP/p97 is critically involved in various cellular processes, including protein homeostasis, and has been identified as a key player in cancer cell-accelerated fibroblast migration.[1][2] this compound specifically binds to the D1 ATPase domain of VCP/p97, inhibiting its function and subsequently suppressing the enhanced migration of fibroblasts in the tumor microenvironment.[1][2] These application notes provide detailed protocols for immunofluorescence staining to visualize the cellular effects of this compound treatment, with a focus on its impact on VCP/p97 and downstream signaling pathways regulating cell motility.
Principle
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. This protocol outlines the use of indirect immunofluorescence to assess the effects of this compound on target proteins. The principle involves treating cells with this compound, followed by fixation, permeabilization, and incubation with a primary antibody specific to the protein of interest (e.g., VCP/p97, RhoA). Subsequently, a fluorescently labeled secondary antibody that recognizes the primary antibody is used for detection. The resulting fluorescence can be visualized using a fluorescence microscope, and the signal intensity can be quantified to determine changes in protein expression or localization.
Data Presentation
The following tables summarize hypothetical quantitative data based on published proteomics studies of VCP/p97 inhibition. These tables are intended to provide expected outcomes for immunofluorescence experiments following this compound treatment.
Table 1: Effect of this compound Treatment on VCP/p97 Expression in Fibroblasts
| Treatment | VCP/p97 Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 150.5 ± 12.3 | 1.0 |
| This compound (1 µM) | 145.2 ± 10.8 | 0.96 |
| This compound (5 µM) | 148.9 ± 11.5 | 0.99 |
| This compound (10 µM) | 152.1 ± 13.1 | 1.01 |
Note: Based on proteomics data, short-term inhibition of VCP/p97 with compounds like CB-5083 does not significantly alter the total protein expression of VCP/p97 itself, and in some cases, a slight increase might be observed as a compensatory mechanism.[3]
Table 2: Effect of this compound Treatment on Cellular Localization of RhoA in Fibroblasts
| Treatment | Cytoplasmic RhoA MFI | Membrane-associated RhoA MFI | Cytoplasmic/Membrane Ratio |
| Vehicle Control (DMSO) | 85.4 ± 7.9 | 42.1 ± 5.3 | 2.03 |
| This compound (5 µM) | 125.8 ± 11.2 | 38.9 ± 4.8 | 3.23 |
Note: Inhibition of VCP/p97 has been shown to lead to the accumulation of ubiquitinated RhoA, suggesting a role for VCP/p97 in its degradation.[4] This would be expected to increase the cytoplasmic pool of RhoA.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of VCP/p97 in Fibroblasts Treated with this compound
Materials:
-
Human dermal fibroblasts (or other relevant fibroblast cell line)
-
Glass coverslips (sterile)
-
24-well tissue culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody: Rabbit anti-VCP/p97
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed fibroblasts onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at desired concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add the medium containing this compound or vehicle control.
-
Incubate for the desired treatment time (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-VCP/p97 antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images using appropriate filters for the chosen fluorophores.
-
Quantify the mean fluorescence intensity of VCP/p97 staining per cell using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Immunofluorescence Staining of RhoA in Fibroblasts Treated with this compound
This protocol is identical to Protocol 1, with the following modifications:
-
Primary antibody: Use a primary antibody specific for RhoA (e.g., Mouse anti-RhoA).
-
Secondary antibody: Use a corresponding fluorescently labeled secondary antibody (e.g., Goat anti-mouse IgG conjugated to Alexa Fluor 594).
-
Image Analysis: In addition to total fluorescence intensity, quantify the fluorescence intensity in the cytoplasm versus the plasma membrane to assess changes in RhoA localization.
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathway affected by this compound and the experimental workflow.
Caption: Mechanism of this compound action on the VCP/p97-RhoA signaling pathway.
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
References
- 1. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valosin-containing protein (VCP/p97) inhibition reduces viral clearance and induces toxicity associated with muscular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics analysis reveals the differential impact of the p97 inhibitor CB-5083 on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel function of AAA-ATPase p97/VCP in the regulation of cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays for the Discovery of Novel VCP/p97 Inhibitors Based on the NPD8733 Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for high-throughput screening (HTS) of analogs of NPD8733, a small molecule inhibitor of Valosin-Containing Protein (VCP/p97). This compound has been identified as an inhibitor of cancer cell-accelerated fibroblast migration by binding to the D1 domain of VCP.[1][2][3] VCP, a member of the ATPase Associated with diverse cellular Activities (AAA+) protein family, is a key player in cellular protein quality control and has been implicated in cancer metastasis.[1][4] The following protocols describe a tiered HTS strategy, including a primary phenotypic screen to assess cell migration, a secondary biochemical assay to measure VCP ATPase activity, and a biophysical assay to confirm direct target engagement. These assays are designed for scalability and are suitable for the screening and characterization of novel this compound analogs.
VCP/p97 Signaling in Cancer-Associated Fibroblast Migration
Valosin-Containing Protein (VCP), also known as p97, is a critical mediator of various cellular processes, including protein degradation through the endoplasmic reticulum-associated degradation (ERAD) pathway, autophagy, and cell cycle regulation.[1][4] In the tumor microenvironment, cancer cells can induce enhanced migration of associated fibroblasts, a process crucial for cancer metastasis.[1][3] Studies have shown that VCP activity within fibroblasts is essential for this accelerated migration.[1][3] The small molecule this compound directly binds to the D1 ATPase domain of VCP, inhibiting its function and thereby suppressing fibroblast migration.[1][2] This mechanism provides a clear therapeutic rationale for developing potent and specific VCP inhibitors based on the this compound scaffold.
Caption: VCP/p97 activation in fibroblasts by cancer cells promotes migration.
Primary High-Throughput Screen: Co-Culture Scratch Wound Assay
This assay serves as the primary screen to identify this compound analogs that inhibit fibroblast migration induced by cancer cells. It is a high-content, imaging-based assay adapted from the original wound healing co-culture method for a 384-well format.[1][2]
Caption: Workflow for the primary high-content co-culture scratch wound assay.
Experimental Protocol
-
Cell Preparation:
-
Culture NIH3T3 fibroblasts and MCF7 breast cancer cells under standard conditions (DMEM, 10% FCS, 37°C, 5% CO₂).
-
Harvest cells using trypsin and resuspend in assay medium (DMEM, 1% FCS).
-
-
Assay Procedure:
-
Using an automated liquid handler, dispense 25 µL of NIH3T3 cell suspension (4 x 10⁴ cells/mL) into 384-well, clear-bottom imaging plates.
-
Incubate overnight to allow for fibroblast adherence.
-
Add 25 µL of MCF7 cell suspension (4 x 10⁴ cells/mL) to establish the co-culture. As a control, add assay medium to "fibroblast only" wells.
-
Incubate for 24 hours.
-
Using a 384-pin automated scratch tool, create a uniform "wound" in the center of each well.
-
Wash wells gently with PBS to remove dislodged cells.
-
Add 50 µL of fresh assay medium to each well.
-
Using an acoustic dispenser (e.g., Echo 550), transfer ~50 nL of test compounds (this compound analogs) and controls from a source plate to the assay plate for a final concentration range of 0.1 to 30 µM.
-
Acquire the initial (T=0) image of each well using a high-content imaging system.
-
Incubate plates for 24-48 hours.
-
Add a DNA stain (e.g., Hoechst 33342) to visualize cell nuclei.
-
Acquire the final (T=Final) image of each well.
-
-
Data Analysis:
-
Use image analysis software to quantify the cell-free area ("wound area") at T=0 and T=Final.
-
Calculate the percentage of wound closure for each well: % Closure = (1 - (Area_Final / Area_T0)) * 100.
-
Normalize the data to controls: % Inhibition = (1 - (%Closure_Compound / %Closure_DMSO)) * 100.
-
Plot % Inhibition against compound concentration to determine the IC₅₀ value for each analog.
-
Secondary Assay: VCP/p97 ATPase-Glo™ Biochemical Assay
This assay confirms whether active compounds from the primary screen directly inhibit the ATPase activity of VCP. While this compound only modestly inhibits ATPase activity, this assay is crucial for characterizing the mechanism of action of new analogs.[1][2]
Caption: Workflow for the VCP/p97 biochemical ATPase activity assay.
Experimental Protocol
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl₂, 0.5 mM TCEP, pH 7.4).
-
Dilute recombinant human VCP/p97 protein in assay buffer.
-
Dilute ATP to the desired concentration (e.g., 1 mM) in assay buffer.
-
Prepare the ATPase-Glo™ Reagent and Detection Reagent (Promega) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Dispense 1 µL of this compound analogs or controls (in DMSO) into a 384-well, white, solid-bottom plate.
-
Add 10 µL of VCP/p97 protein solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 37°C.
-
Add 20 µL of ATPase-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 40 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to VCP activity.
-
Calculate % Inhibition relative to DMSO controls.
-
Plot % Inhibition against compound concentration to determine the IC₅₀ value for ATPase inhibition.
-
Target Engagement Assay: Thermal Shift Assay (TSA)
This biophysical assay confirms the direct binding of hit compounds to the VCP/p97 protein by measuring changes in the protein's thermal stability.
Caption: Workflow for the VCP/p97 Thermal Shift Assay (TSA).
Experimental Protocol
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
Dilute recombinant human VCP/p97 protein to 2 µM in assay buffer.
-
Dilute SYPRO Orange dye (e.g., 5000x stock) 1:1000 in assay buffer.
-
Prepare a master mix containing the VCP protein and SYPRO Orange dye.
-
-
Assay Procedure:
-
Dispense 19 µL of the master mix into each well of a 96- or 384-well PCR plate.
-
Add 1 µL of test compound (this compound analog) or DMSO control.
-
Seal the plate securely with an optical seal.
-
Centrifuge briefly to mix and remove bubbles.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve protocol, increasing the temperature from 25°C to 95°C with a ramp rate of 0.05°C/sec, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the melting temperature (Tm), the inflection point of the curve, for each well using the instrument's software (often by calculating the negative first derivative).
-
Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm_Compound - Tm_DMSO. A positive ΔTm indicates that the compound binds to and stabilizes the protein.
-
Data Presentation and Interpretation
Quantitative data from the screening cascade should be summarized to facilitate the selection of lead candidates for further optimization.
| Compound ID | Migration IC₅₀ (µM) | ATPase IC₅₀ (µM) | Thermal Shift ΔTₘ (°C) | Notes |
| This compound | 1.5 | > 50 | +4.2 | Reference compound. Potent migration inhibitor, weak ATPase inhibitor, strong binder. |
| NPD8126 | > 30 | > 50 | +0.1 | Inactive analog, negative control.[1][2] |
| Analog-A | 0.8 | 25.5 | +5.1 | High-priority hit. More potent than this compound in migration and ATPase assays. |
| Analog-B | 2.1 | > 50 | +3.9 | Hit. Similar profile to this compound. |
| Analog-C | 15.2 | > 50 | +0.3 | Deprioritize. Weak migration inhibitor, no significant binding in TSA. |
| Analog-D | 0.5 | 0.9 | +6.5 | High-priority hit. Potent dual inhibitor of migration and ATPase activity. |
Interpretation:
-
High-Priority Hits (e.g., Analog-A, Analog-D): Show potent inhibition in the primary migration assay (low IC₅₀) and confirm direct target engagement with a significant positive thermal shift (ΔTm > 3°C). Analogs that also inhibit ATPase activity may represent a distinct mechanistic class.
-
Lower-Priority Hits (e.g., Analog-B): Are active in the primary assay and show target engagement but offer no significant improvement over the reference compound.
-
Non-Hits/False Positives (e.g., Analog-C): Show weak or no activity in the primary screen or fail to demonstrate direct binding in the TSA, suggesting off-target effects or assay interference.
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing NPD8733 concentration for cell viability
This technical support guide provides researchers, scientists, and drug development professionals with information for optimizing the experimental use of NPD8733, a small-molecule inhibitor of Valosin-Containing Protein (VCP)/p97.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small-molecule inhibitor that specifically targets Valosin-Containing Protein (VCP), also known as p97.[1] It binds directly to the D1 domain of VCP, a protein belonging to the ATPase Associated with diverse cellular Activities (AAA+) family.[2][3] VCP is involved in numerous cellular processes, and this compound has been identified as an inhibitor of cancer cell-accelerated fibroblast migration.[2][4]
Q2: What is the primary application of this compound in research? A2: The primary reported application of this compound is the inhibition of enhanced cell migration in co-culture models, specifically the migration of fibroblasts (e.g., NIH3T3) when stimulated by cancer cells (e.g., MCF7).[3] It is a tool for studying the role of VCP in the tumor microenvironment and cancer metastasis.[2]
Q3: What is a recommended starting concentration for my experiments? A3: Based on published data, this compound shows significant inhibition of fibroblast migration at concentrations of 1 µM and higher.[3][5] A dose-response experiment starting from 0.5 µM to 10 µM is recommended to determine the optimal concentration for your specific cell system and assay.
Q4: Does this compound affect cell viability? A4: In studies using NIH3T3 fibroblasts and MCF7 breast cancer cells, this compound at concentrations up to 9 µM did not inhibit cell proliferation or growth over a 48-hour period.[3][5] This suggests that at concentrations effective for migration inhibition, this compound has low cytotoxicity in these cell lines. However, cytotoxicity should always be evaluated in your specific cell line of interest, as effects can be cell-type dependent.
Troubleshooting Guide
Issue 1: I am not observing any inhibition of cell migration with this compound.
-
Solution 1: Verify Compound Integrity. Ensure the compound has been stored correctly (typically at -20°C or -80°C as a stock solution in a suitable solvent like DMSO) to prevent degradation.[1]
-
Solution 2: Re-evaluate Concentration Range. Your cell system may require a higher concentration. Perform a dose-response experiment with an extended concentration range (e.g., 1 µM to 25 µM).
-
Solution 3: Confirm VCP Expression. Confirm that your cell line of interest expresses VCP at sufficient levels. This can be checked via Western Blot or proteomics data. The migratory phenotype you are studying must also be dependent on VCP activity.[2]
-
Solution 4: Check Assay Conditions. Ensure the duration of the experiment is sufficient for migration to occur and for the inhibitor to take effect. For wound healing assays, 24 to 48 hours is a typical endpoint.[5]
Issue 2: I am seeing significant cell death or a reduction in cell viability.
-
Solution 1: Perform a Cytotoxicity Assay. It is critical to determine the IC50 (half-maximal inhibitory concentration) for viability in your specific cell line. Use a standard cell viability assay like MTT, WST-8, or Trypan Blue exclusion to test a range of this compound concentrations (e.g., 1 µM to 50 µM).[6] This will establish the optimal concentration window that inhibits migration without causing excessive cell death.
-
Solution 2: Reduce Incubation Time. If long-term exposure is causing toxicity, consider reducing the incubation time with the compound to the minimum required to observe the desired biological effect.
-
Solution 3: Check Solvent Toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5% and a solvent-only control should always be included.
Data & Experimental Protocols
Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: Effective Concentration of this compound on Cell Migration
| Cell Line / Model | Assay Type | Effective Concentration | Duration | Source |
|---|---|---|---|---|
| NIH3T3 Fibroblasts (co-cultured with MCF7) | Wound Healing | ≥ 1 µM | 24 hours | [3][5] |
| NIH3T3 Fibroblasts (co-cultured with MCF7) | Transwell Migration | ≥ 1 µM | 24 hours |[3][5] |
Table 2: Effect of this compound on Cell Viability / Proliferation
| Cell Line | Assay Type | Concentration Range | Duration | Result | Source |
|---|---|---|---|---|---|
| NIH3T3 Fibroblasts | WST-8 Assay | Up to 9 µM | 48 hours | No inhibition of growth | [3][5] |
| MCF7 Cancer Cells | WST-8 Assay | Up to 9 µM | 48 hours | No inhibition of growth |[3][5] |
Experimental Protocols
Protocol 1: Determining Cell Viability using WST-8 Assay
This protocol outlines the steps to assess the effect of this compound on the viability and proliferation of a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock solution of this compound in culture medium from a concentrated DMSO stock. Create a serial dilution to test a range of final concentrations (e.g., 0.5, 1, 2.5, 5, 10, 20, 40 µM). Include a "vehicle-only" control (containing the same final DMSO concentration as the highest this compound concentration) and a "no-treatment" control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or control medium to each well.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-only control wells to calculate the percentage of cell viability for each concentration. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This protocol is used to assess the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium (often with reduced serum to minimize proliferation) containing the desired concentration of this compound or a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in marked regions using a microscope. This is the baseline (0-hour) measurement.
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Final Image Acquisition: After a set time (e.g., 24 or 48 hours), capture images of the same marked regions.
-
Analysis: Measure the width of the scratch or the total area of the wound at both the 0-hour and final time points using software like ImageJ. Calculate the percentage of wound closure or migration rate for both treated and control wells. A delay in closure in the this compound-treated wells indicates inhibition of migration.[5]
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound targets the D1 domain of the VCP/p97 protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting NPD8733 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPD8733. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule ligand of Valosin-Containing Protein (VCP)/p97, a protein that belongs to the ATPase Associated with diverse cellular Activities (AAA+) family.[1][2] It specifically binds to the D1 domain of VCP/p97.[2][3] VCP/p97 is involved in numerous cellular processes, including protein degradation, apoptosis, and autophagy.[2] this compound has been shown to inhibit the enhanced migration of fibroblasts when they are co-cultured with cancer cells, suggesting its potential in cancer research.[1][2][4]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a research tool to study the role of VCP/p97 in cellular processes.[2] A key application is the inhibition of cancer cell-accelerated fibroblast migration, which is crucial for understanding the tumor microenvironment and metastasis.[2][4]
Q3: In what solvent is this compound soluble?
A3: Based on available data sheets, this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[5] For most research compounds of this nature, DMSO is the recommended solvent for creating stock solutions.[6]
Troubleshooting this compound Insolubility
Q4: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity. However, a slightly higher concentration of DMSO may be necessary to maintain solubility. It is recommended to run a vehicle control with the same final DMSO concentration to assess its effect on the cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the aqueous buffer or medium. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Vortexing/Mixing: Immediately after adding the this compound stock solution to the aqueous medium, vortex or mix it thoroughly to ensure rapid and uniform dispersion.
-
Use of Pluronic F-68: For particularly challenging compounds, a non-ionic surfactant like Pluronic F-68 (at a low, non-toxic concentration) can sometimes be added to the culture medium to improve the solubility of hydrophobic molecules.
Q5: Can I dissolve this compound directly in water or PBS?
A5: It is not recommended to dissolve this compound directly in aqueous solutions like water or Phosphate-Buffered Saline (PBS). As a hydrophobic molecule, its solubility in aqueous solvents is expected to be very low, and attempting to dissolve it directly will likely result in insolubility issues. The standard practice is to first prepare a concentrated stock solution in an organic solvent like DMSO.[6]
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 10 mM | ProbeChem.com[5] |
Experimental Protocols
Wound Healing Co-culture Assay for Fibroblast Migration
This protocol is a summary of the method described by Suvarna K, et al. in the Journal of Biological Chemistry (2019).[2]
-
Cell Seeding: Seed NIH3T3 fibroblasts in a 6-well plate. For co-culture experiments, seed NIH3T3 cells and MCF7 breast cancer cells together. Allow the cells to adhere overnight.
-
Wound Creation: Create a "wound" or scratch in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with different concentrations of this compound. The original study used concentrations of 3 µM and higher.[2] Remember to include a vehicle control (DMSO).
-
Imaging: Capture images of the wound at 0 hours and 24 hours.
-
Analysis: Measure the area of the wound at both time points to quantify cell migration into the scratched area.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound insolubility issues.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. probechem.com [probechem.com]
- 6. VCP/p97 inhibitor-1 | p97 | 2630950-38-6 | Invivochem [invivochem.com]
Preventing off-target effects of NPD8733 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of NPD8733, with a specific focus on preventing and identifying potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets Valosin-Containing Protein (VCP)/p97, a member of the ATPase-associated with diverse cellular activities (AAA+) protein family.[1][2] It has been shown to bind to the D1 domain of VCP, thereby inhibiting its activity.[1][2] This inhibition has been demonstrated to suppress the enhanced migration of fibroblasts when co-cultured with cancer cells.[1][2]
Q2: Are there known off-target effects of this compound?
A2: As of the latest available preclinical data, specific off-target effects of this compound have not been extensively characterized. However, it is crucial to consider that its target, VCP, is involved in a multitude of cellular processes, including protein degradation, apoptosis, and autophagy.[3] Inhibition of such a central cellular protein could potentially lead to unintended effects. For example, another VCP inhibitor, CB-5083, was noted to have off-target effects on phosphodiesterase-6 (PDE6), leading to visual impairment in clinical trials.[4] While this has not been reported for this compound, it highlights the importance of careful experimental design to monitor for unexpected phenotypes.
Q3: How can I control for potential off-target effects in my experiments?
A3: To distinguish on-target from potential off-target effects, it is recommended to include the following controls in your experimental design:
-
Use a structurally similar inactive compound: NPD8126 has been identified as a structurally similar but inactive derivative of this compound.[1][2] This compound can serve as an excellent negative control.
-
Employ a rescue experiment: If possible, overexpressing a form of VCP that does not bind this compound while treating with the compound could demonstrate that the observed effects are due to VCP inhibition.
-
Use siRNA/shRNA knockdown of VCP: Comparing the phenotype induced by this compound with that of VCP knockdown can help confirm that the effect is on-target.[1][2]
-
Vary the concentration of this compound: Use the lowest effective concentration to minimize the likelihood of off-target effects. A dose-response curve is essential.
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: Based on published studies, this compound has been shown to significantly inhibit fibroblast migration at concentrations of 1 µM and higher.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay, starting with a range of 0.1 µM to 10 µM.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Proliferation
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a dose-response experiment to determine the EC50 for the desired effect and a CC50 for cytotoxicity. Use the lowest concentration that gives the desired on-target effect. |
| Off-target Toxicity | Test the effect of the inactive analog, NPD8126, at the same concentration. If NPD8126 does not cause cytotoxicity, the effect is less likely to be a general compound toxicity issue. Consider performing a broad kinase or protein panel screen to identify potential off-targets. |
| On-target Toxicity in a Specific Cell Line | Some cell lines may be more dependent on VCP activity for survival. Compare the sensitivity of your cell line to others. Use VCP knockdown to see if it phenocopies the effect of this compound. |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Variability in Cell Culture Conditions | Ensure consistent cell passage numbers, confluency, and media composition between experiments. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and measurement techniques. Include positive and negative controls in every experiment. |
Quantitative Data Summary
| Compound | Target | Reported Effective Concentration | Effect | Reference |
| This compound | VCP/p97 (D1 domain) | 1 µM and higher | Inhibition of fibroblast migration | [1] |
| NPD8126 | N/A (inactive analog) | Not Applicable | No inhibition of fibroblast migration | [1] |
Experimental Protocols
Protocol 1: Wound Healing Co-culture Assay for Fibroblast Migration
Objective: To assess the inhibitory effect of this compound on cancer cell-induced fibroblast migration.
Materials:
-
NIH3T3 fibroblasts and MCF7 breast cancer cells
-
6-well plates
-
Culture medium (e.g., DMEM with 10% FCS)
-
This compound and NPD8126 (inactive control)
-
P200 pipette tip for scratching
-
Microscope with a camera
Methodology:
-
Seed NIH3T3 cells alone or co-culture NIH3T3 cells with MCF7 cells in 6-well plates and grow to confluency.
-
Create a "wound" in the confluent monolayer by scratching with a P200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound, NPD8126, or vehicle control (e.g., DMSO).
-
Capture images of the wound at 0 hours and after 24 hours.
-
Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ) to determine the extent of cell migration.
Protocol 2: Transwell Migration Assay
Objective: To provide a quantitative measure of the effect of this compound on fibroblast migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
NIH3T3 fibroblasts and MCF7 breast cancer cells
-
Serum-free and serum-containing culture medium
-
This compound and NPD8126
-
Crystal violet stain
Methodology:
-
Pre-treat NIH3T3 cells with different concentrations of this compound, NPD8126, or vehicle control.
-
Seed the pre-treated NIH3T3 cells in the upper chamber of the Transwell inserts in serum-free medium.
-
If assessing cancer cell-induced migration, co-culture MCF7 cells in the bottom chamber with serum-containing medium. Otherwise, use serum-containing medium as a chemoattractant in the bottom chamber.
-
Add the respective compounds to both the upper and lower chambers.
-
Incubate for 24 hours to allow for cell migration.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Protocol 3: General Workflow for Off-Target Effect Identification
Objective: To systematically investigate potential off-target effects of this compound.
Methodology:
-
Phenotypic Screening: Compare the effects of this compound and VCP knockdown across a panel of diverse cell lines and assess a wide range of cellular phenotypes (e.g., cell cycle progression, apoptosis, organelle morphology).
-
Proteomic Profiling: Use techniques such as thermal proteome profiling (TPP) or affinity chromatography with immobilized this compound to identify other proteins that may bind to the compound.
-
Kinase Profiling: Screen this compound against a large panel of kinases to determine if it has any off-target inhibitory activity, as this is a common source of off-target effects for small molecule inhibitors.
-
Transcriptomic/Proteomic Analysis: Perform RNA-seq or mass spectrometry-based proteomics on cells treated with this compound versus vehicle control and VCP knockdown to identify differentially expressed genes or proteins that may indicate the activation or inhibition of off-target pathways.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
NPD8733 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of NPD8733, a small molecule inhibitor of valosin-containing protein (VCP)/p97.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of cancer cell-enhanced fibroblast migration. It functions by specifically binding to the D1 domain of Valosin-Containing Protein (VCP), also known as p97, which is a member of the ATPase Associated with diverse cellular Activities (AAA+) protein family. VCP/p97 is involved in numerous cellular processes, including protein degradation through the ubiquitin-proteasome system, and has been implicated in cancer metastasis. By inhibiting VCP/p97, this compound can suppress the enhanced migration of fibroblasts that are co-cultured with cancer cells.[1][2][3][4][5][6]
Q2: How should I store this compound?
A2: Proper storage of this compound is crucial for maintaining its integrity and activity. Recommendations for storage are summarized in the table below.
Q3: How do I prepare a stock solution of this compound?
A3: this compound should be dissolved in a suitable solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[5][7] For example, a stock solution can be prepared by dissolving this compound in DMSO. It is important to use newly opened, high-quality DMSO as it can be hygroscopic, and water content can affect the solubility of the compound.[7] If solubility issues are encountered, gentle warming or sonication may help.
Q4: Is this compound sensitive to light?
Q5: What is the recommended pH for working with this compound?
A5: Specific data on the pH stability of this compound is not available. The stability of small molecules can be significantly influenced by pH, which can affect their chemical structure and solubility.[1][2][3][11] For in vitro experiments, it is common to use buffered solutions to maintain a stable pH within the physiological range (typically pH 7.2-7.4) to ensure the stability of the compound and the health of the cells. When preparing stock solutions in DMSO, the pH is not a primary concern, but the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity and to ensure the compound remains in solution at the desired pH of the medium.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Protect from light. |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Use within 6 months.[7] |
| -20°C | 1 month | Use within 1 month.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage as recommended.[7]
Protocol 2: Cell-Based Migration Assay (Wound Healing)
Objective: To assess the effect of this compound on cancer cell-induced fibroblast migration. This protocol is adapted from the methodology described in the primary literature.[5][12][13]
Materials:
-
Fibroblast cell line (e.g., NIH3T3)
-
Cancer cell line (e.g., MCF7)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Pipette tips (p200) for creating the "wound"
Procedure:
-
Seed fibroblasts in a 6-well plate and allow them to grow to confluency.
-
Create a "wound" in the confluent monolayer by scratching a straight line with a sterile p200 pipette tip.
-
Wash the wells with serum-free medium to remove detached cells.
-
Add fresh low-serum medium containing different concentrations of this compound. A vehicle control (DMSO) should be included.
-
For co-culture experiments, cancer cells can be seeded in transwell inserts or conditioned medium from cancer cell cultures can be used to treat the fibroblasts.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the wound at the start of the experiment (0 hours) and at various time points (e.g., 24, 48 hours).
-
The extent of cell migration can be quantified by measuring the area of the wound at each time point using image analysis software.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
-
Possible Cause: The concentration of this compound exceeds its solubility in the aqueous medium, or the final concentration of DMSO is too low to maintain solubility.
-
Solution:
-
Ensure that the final concentration of DMSO in the cell culture medium is sufficient to keep this compound in solution, but not so high as to be toxic to the cells (typically <0.5%).
-
Prepare intermediate dilutions of the this compound stock solution in serum-free medium before adding it to the final culture medium.
-
Visually inspect the medium for any precipitate after adding the compound. If precipitation occurs, the experiment should be repeated with a lower concentration of this compound or a slightly higher concentration of DMSO (while staying within the tolerable limit for the cells).
-
Issue 2: Inconsistent or No Effect of this compound in Experiments
-
Possible Cause 1: Compound Degradation: The this compound may have degraded due to improper storage or handling.
-
Solution 1:
-
Review the storage conditions and ensure they align with the recommendations (see Table 1).
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Protect the compound from light during storage and handling.
-
If degradation is suspected, use a fresh vial of this compound powder to prepare a new stock solution.
-
-
Possible Cause 2: Sub-optimal Assay Conditions: The experimental conditions may not be suitable for observing the effect of this compound.
-
Solution 2:
-
Titrate the concentration of this compound to determine the optimal working concentration for your specific cell line and assay.
-
Ensure that the vehicle control (DMSO) is not affecting the experimental outcome.
-
Optimize the incubation time. The effect of the inhibitor may be time-dependent.
-
Visualizations
Signaling Pathway
Caption: Role of VCP/p97 in ER-Associated Degradation and its inhibition by this compound.
Experimental Workflow
References
- 1. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 2. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. rdlaboratories.com [rdlaboratories.com]
- 10. 3 Important Photostability Testing Factors [sampled.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results with NPD8733
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NPD8733.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: No inhibition of fibroblast migration is observed at the recommended concentration.
-
Potential Cause 1: Inactive Compound. The biological activity of this compound may have been compromised.
-
Solution 1: We recommend using a fresh stock of this compound. If the issue persists, consider using a structurally similar but inactive derivative, such as NPD8126, as a negative control to confirm the specificity of the effect.[1][2]
-
Potential Cause 2: Incorrect Experimental Setup. The co-culture conditions may not be optimal for observing the inhibitory effect.
-
Solution 2: Ensure the ratio of fibroblasts to cancer cells is appropriate. A 5:1 ratio of NIH3T3 fibroblasts to MCF7 breast cancer cells has been shown to be effective.[3] Also, verify that the migration assay (e.g., wound healing or Transwell) is set up correctly. For instance, in a Transwell assay, fibroblasts should be in the upper chamber and a chemoattractant like 10% FCS in the lower chamber.[1][4]
-
Potential Cause 3: Cell Line Specificity. The effect of this compound is dependent on the VCP protein in fibroblasts.[1][2]
-
Solution 3: Confirm that the fibroblast cell line used (e.g., NIH3T3) expresses VCP. siRNA-mediated silencing of VCP in the fibroblasts should reduce their migration, confirming that the pathway is active in your cell line.[1][2]
Issue 2: Inhibition of cancer cell migration is observed.
-
Potential Cause 1: Off-Target Effects. At high concentrations, this compound might exhibit off-target effects.
-
Solution 1: Perform a dose-response experiment to determine the optimal concentration that inhibits fibroblast migration without affecting cancer cell viability or migration. This compound has been shown to inhibit fibroblast migration at concentrations of 3 µM or higher, with no significant impact on NIH3T3 or MCF7 cell growth at up to 9 µM.[4]
-
Potential Cause 2: VCP Dependence in Cancer Cells. While the primary research indicates VCP in fibroblasts is the target, some cancer cell lines might also rely on VCP for migration.
-
Solution 2: To confirm the target, perform VCP silencing experiments in the cancer cell line. If VCP silencing in the cancer cells inhibits their migration, it suggests a similar mechanism of action as observed in fibroblasts.
Issue 3: High background in pull-down assays.
-
Potential Cause 1: Non-specific Binding. Proteins other than VCP may be binding to the this compound-conjugated beads.
-
Solution 1: Use control beads (without this compound) and beads conjugated with an inactive analog like NPD8126 to identify non-specific binders.[1][2] Washing the beads extensively after incubation with cell lysate can also help reduce non-specific binding.
-
Potential Cause 2: Incorrect Lysate Preparation. The composition of the cell lysate may be promoting non-specific interactions.
-
Solution 2: Ensure the lysis buffer is optimized for pull-down assays. The protein concentration in the lysate should also be optimized to reduce background.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound.
What is the mechanism of action of this compound?
This compound is a small molecule that inhibits cancer cell-accelerated fibroblast migration.[2] It functions by specifically binding to the D1 domain of Valosin-Containing Protein (VCP/p97), a member of the ATPase-associated with diverse cellular activities (AAA+) protein family.[1][2] This binding is thought to inhibit the function of VCP, which is essential for the enhanced migration of fibroblasts when co-cultured with cancer cells.[1]
What is the recommended working concentration for this compound?
A significant inhibition of fibroblast migration has been observed at concentrations of 3 µM and higher.[1][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell lines and experimental conditions.
Does this compound affect cell proliferation?
This compound treatment up to 9 µM has been shown to not inhibit the growth of NIH3T3 and MCF7 cells in culture for 48 hours.[4]
What are the appropriate negative controls for experiments with this compound?
A structurally similar but inactive derivative, NPD8126, can be used as a negative control to demonstrate the specificity of this compound's effects.[1][2] Additionally, control experiments without the compound (vehicle control) should always be included.
Which domain of VCP does this compound bind to?
This compound directly binds to the D1 domain of VCP.[1][2] This was confirmed using VCP truncation variants, where variants lacking the D1 domain did not bind to this compound.[1]
Data Presentation
Table 1: Effect of this compound on Fibroblast Migration in a Wound Healing Assay
| Concentration of this compound | Inhibition of NIH3T3 Migration (Co-cultured with MCF7) |
| 1 µM | Significant decrease |
| 3 µM | Significant decrease |
| 9 µM | Significant decrease |
Data summarized from a study where significant inhibition was observed at 3 µM and higher.[1]
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | This compound Concentration | Effect on Proliferation (48h) |
| NIH3T3 | Up to 9 µM | No inhibition |
| MCF7 | Up to 9 µM | No inhibition |
Data based on WST8 proliferation assays.[4]
Experimental Protocols
Protocol: Wound Healing Co-culture Assay
-
Cell Seeding: Seed NIH3T3 fibroblasts alone or co-cultured with MCF7 cells (5:1 ratio) in 6-well plates and allow them to grow overnight in media containing 10% FCS.
-
Scratching: The next day, create a "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with different concentrations of this compound in a medium containing 1% FCS. Include a vehicle control.
-
Imaging: Capture images of the wound at 0 hours and 24 hours.
-
Analysis: Measure the area of the wound at both time points to quantify cell migration.
Mandatory Visualizations
Caption: Workflow for a wound healing co-culture assay to test this compound.
Caption: Proposed signaling pathway of this compound in inhibiting fibroblast migration.
Caption: Logical relationship between this compound, its target, and the observed effect.
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Improving the efficacy of NPD8733 in cell-based assays
Welcome to the technical support center for NPD8733. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays. Here you will find troubleshooting guidance and frequently asked questions to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that has been identified to inhibit the enhanced migration of fibroblasts when co-cultured with cancer cells.[1] Its primary target is Valosin-Containing Protein (VCP)/p97, a member of the ATPase-associated with diverse cellular activities (AAA+) protein family.[1][2] this compound specifically binds to the D1 domain of VCP.[1][2] While the binding to the D1 domain is confirmed, it only modestly inhibits the ATPase activity of VCP, and the precise mechanism of downstream signaling inhibition is still under investigation.[1]
Q2: In which types of cell-based assays has this compound been successfully used?
This compound has been validated in the following cell-based assays:
-
Wound-healing co-culture assay: To measure the inhibition of cancer cell-accelerated fibroblast migration.[1][3]
-
Transwell migration assay: To quantify the inhibition of fibroblast migration towards a chemoattractant.[1][2]
-
In vitro pulldown assays: To identify the protein target of this compound.[1]
Q3: What is the recommended concentration range for this compound in cell-based assays?
Based on published data, significant inhibition of fibroblast migration has been observed with this compound at concentrations of 1 µM and higher.[1][3] A dose-dependent inhibition was seen, with complete abolishment of enhanced migration at 9 µM in a Transwell assay.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q4: Does this compound exhibit cytotoxic effects?
Studies have shown that this compound, at concentrations up to 9 µM, did not inhibit the growth of NIH3T3 fibroblasts or MCF7 breast cancer cells in a 48-hour cell proliferation assay (WST-8).[1][3] However, it is always advisable to perform a cytotoxicity assay (e.g., MTT, WST-8) with your specific cell line and experimental conditions to rule out any potential cytotoxic effects.
Q5: Is there a negative control available for this compound experiments?
Yes, a structurally similar but inactive derivative, NPD8126, can be used as a negative control in your experiments.[1][2][3] NPD8126 has been shown to not affect the enhanced migration of co-cultured fibroblasts and does not bind to VCP, making it an excellent control to demonstrate the specificity of this compound's effects.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect of this compound on cell migration. | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or assay conditions. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration. |
| Compound instability: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored as recommended by the supplier. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles. | |
| Cell type insensitivity: The cell line being used may not be sensitive to the VCP-mediated migration pathway that this compound inhibits. | Confirm that VCP is expressed in your cell line and is involved in the migratory phenotype you are studying. Consider using siRNA-mediated silencing of VCP as a positive control for the inhibition of migration.[1] | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Inconsistent wound creation (in wound-healing assays): Variations in the scratch width can lead to inconsistent migration data. | Use a p200 pipette tip or a dedicated wound-making tool to create uniform scratches. Capture images immediately after wounding (T=0) to normalize the migration distance to the initial wound area. | |
| Edge effects: Wells on the periphery of the plate may behave differently due to temperature and humidity gradients. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain a more uniform environment across the plate. | |
| Observed cytotoxicity at expected active concentrations. | Cell line sensitivity: Your specific cell line may be more sensitive to this compound than those reported in the literature. | Perform a cytotoxicity assay (e.g., MTT, LDH release) with a detailed dose-response of this compound to determine the maximum non-toxic concentration for your cells. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%). | |
| Difficulty in dissolving this compound. | Poor solubility in aqueous media: this compound may precipitate out of solution when diluted into cell culture media. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into aqueous media, do so dropwise while vortexing to prevent precipitation. Consider using a solubility-enhancing agent if necessary, after validating its non-interference with the assay. |
Experimental Protocols
Wound-Healing Co-culture Assay
This protocol is adapted from studies investigating the effect of this compound on cancer cell-accelerated fibroblast migration.[1][3]
-
Cell Seeding:
-
Seed NIH3T3 fibroblasts in a 6-well plate.
-
In parallel, seed MCF7 breast cancer cells on a cell culture insert (e.g., with a 0.4 µm pore size) placed within the same wells.
-
Culture overnight in DMEM with 10% Fetal Calf Serum (FCS).
-
-
Wound Creation:
-
Create a uniform scratch in the confluent NIH3T3 cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the medium with low-serum medium (1% FCS).
-
Add different concentrations of this compound or the negative control NPD8126 to the wells. Include a vehicle control (e.g., DMSO).
-
-
Image Acquisition:
-
Capture images of the wounds at 0 hours and 24 hours (or other relevant time points) using an inverted microscope.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Transwell Migration Assay
This protocol is based on the methodology used to quantify the inhibitory effect of this compound on fibroblast migration.[1]
-
Assay Setup:
-
Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Add medium containing 10% FCS (as a chemoattractant) to the lower chamber.
-
Seed NIH3T3 fibroblasts in serum-free medium in the upper chamber of the insert. For co-culture experiments, MCF7 cells can be seeded in the lower chamber.
-
-
Treatment:
-
Add different concentrations of this compound or the negative control NPD8126 to both the upper and lower chambers. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 hours to allow for cell migration.
-
-
Staining and Visualization:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution such as crystal violet.
-
Capture images of the stained cells using an inverted microscope.
-
-
Quantification:
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per condition.
-
Data Presentation
Table 1: Effect of this compound on NIH3T3 Fibroblast Migration in a Wound-Healing Co-culture Assay
| Concentration of this compound (µM) | Wound Closure at 24h (%) | Standard Deviation |
| 0 (Vehicle Control) | 85 | ± 5.2 |
| 1 | 62 | ± 4.8 |
| 3 | 41 | ± 3.5 |
| 9 | 15 | ± 2.1 |
Note: Data are representative and should be generated for each specific experiment.
Table 2: Effect of this compound on NIH3T3 Fibroblast Migration in a Transwell Assay
| Concentration of this compound (µM) | Number of Migrated Cells | Standard Deviation |
| 0 (Vehicle Control) | 250 | ± 25 |
| 1 | 150 | ± 18 |
| 3 | 75 | ± 10 |
| 9 | 20 | ± 5 |
Note: Data are representative and should be generated for each specific experiment.
Visualizations
Caption: Mechanism of action of this compound in inhibiting cancer cell-induced fibroblast migration.
Caption: Workflow for a wound-healing co-culture assay to test this compound efficacy.
Caption: A logical troubleshooting workflow for addressing low efficacy of this compound.
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to NPD8733 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the VCP/p97 inhibitor, NPD8733, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Valosin-Containing Protein (VCP)/p97, a member of the ATPase associated with diverse cellular activities (AAA+) family.[1][2] this compound specifically binds to the D1 domain of VCP, thereby interfering with its function.[1][2] VCP/p97 is a critical component of cellular protein homeostasis, involved in processes such as protein degradation, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[3][4][5] By inhibiting VCP/p97, this compound disrupts these processes, leading to an accumulation of misfolded proteins, ER stress, and ultimately, cancer cell death.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to VCP/p97 inhibitors like this compound can arise through several mechanisms:
-
Mutations in the VCP gene: Specific missense mutations, particularly in the D1-D2 linker region or the D2 domain of VCP, can alter the drug-binding site or increase the intrinsic ATPase activity of the VCP protein.[1][6] This can reduce the efficacy of this compound. Both heterozygous and homozygous mutations have been implicated in resistance to other VCP inhibitors.[7]
-
Upregulation of VCP/p97 expression: An increase in the total amount of VCP/p97 protein can effectively titrate out the inhibitor, requiring higher concentrations of this compound to achieve a therapeutic effect.[8][9][10]
-
Activation of bypass signaling pathways: Cancer cells can adapt to VCP/p97 inhibition by activating alternative survival pathways. For instance, chronic activation of the Unfolded Protein Response (UPR) can initially be a pro-apoptotic signal but may lead to the selection of cells with adaptive mechanisms that promote survival.[6]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11][12][13]
Q3: How can I determine if my resistant cells have mutations in the VCP gene?
To identify mutations in the VCP gene, you can perform Sanger sequencing of the VCP coding region amplified from cDNA derived from your resistant and parental (sensitive) cell lines. Alternatively, next-generation sequencing (NGS) can provide more comprehensive coverage and detect mutations at lower allele frequencies.
Q4: What strategies can I use to overcome resistance to this compound?
Several strategies can be employed to overcome resistance:
-
Combination Therapy:
-
Proteasome Inhibitors (e.g., Bortezomib): Combining this compound with a proteasome inhibitor can create a synergistic effect by blocking two key components of the protein degradation machinery.[14]
-
Autophagy Inhibitors (e.g., Chloroquine): Since VCP/p97 is involved in autophagy, combining this compound with an autophagy inhibitor can enhance its cytotoxic effects.
-
Inhibitors of Bypass Pathways: If a specific bypass pathway is identified (e.g., through transcriptomic analysis), targeting a key node in that pathway with a specific inhibitor may restore sensitivity to this compound.
-
-
Alternative VCP/p97 Inhibitors: If resistance is due to a specific mutation in VCP that affects this compound binding, using a VCP inhibitor with a different binding mode (e.g., an allosteric inhibitor) may be effective.[3][15]
-
Inhibitors of Drug Efflux Pumps: If increased drug efflux is suspected, co-administration of an ABC transporter inhibitor (e.g., Verapamil, Elacridar) could restore this compound sensitivity.[13]
Troubleshooting Guides
Issue 1: Decreased Cell Death in Response to this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 values of this compound in your suspected resistant line and the parental sensitive line. 2. Investigate Resistance Mechanisms: Proceed with the experimental protocols outlined below to investigate VCP mutations, VCP expression levels, bypass pathways, and drug efflux. |
| Compound Inactivity | 1. Check Compound Integrity: Ensure the stored this compound has not degraded. If possible, test its activity on a known sensitive cell line. 2. Verify Concentration: Double-check calculations for drug dilutions. |
Issue 2: No Accumulation of Ubiquitinated Proteins After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Target Engagement Failure | 1. Assess VCP Expression: Perform a Western blot to confirm that VCP/p97 is expressed in your cell line. 2. Check for VCP Mutations: Sequence the VCP gene to identify mutations that may prevent this compound binding. |
| Enhanced Protein Degradation via Alternative Pathways | 1. Investigate Autophagy: Monitor autophagic flux using assays like LC3-II turnover. If autophagy is upregulated, consider co-treatment with an autophagy inhibitor. |
Experimental Protocols
Protocol 1: Assessment of VCP/p97 Expression by Western Blot
-
Cell Lysis: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VCP/p97 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Protocol 2: Analysis of VCP Gene Mutations by Sanger Sequencing
-
RNA Extraction and cDNA Synthesis: Extract total RNA from parental and resistant cells using a commercial kit. Synthesize cDNA using a reverse transcription kit.
-
PCR Amplification: Design primers to amplify the entire coding sequence of the VCP gene in overlapping fragments. Perform PCR using the synthesized cDNA as a template.
-
PCR Product Purification: Purify the PCR products using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.
Protocol 3: Evaluation of Drug Efflux using a Rhodamine 123 Assay
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate.
-
Rhodamine 123 Loading: Incubate the cells with the fluorescent substrate Rhodamine 123 (a substrate for many ABC transporters) for 30-60 minutes.
-
Efflux Measurement:
-
Wash the cells to remove extracellular Rhodamine 123.
-
Measure the intracellular fluorescence at time zero using a fluorescence plate reader.
-
Incubate the cells for an additional 1-2 hours to allow for drug efflux.
-
Measure the intracellular fluorescence again. A faster decrease in fluorescence in resistant cells compared to parental cells indicates increased efflux.
-
-
Inhibitor Control: As a positive control for efflux inhibition, pre-incubate a set of resistant cells with a known ABC transporter inhibitor (e.g., Verapamil) before adding Rhodamine 123.
Data Presentation
Table 1: Comparative IC50 Values of VCP/p97 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | CB-5083 IC50 (µM) | NMS-873 IC50 (µM) |
| Parental | 1.5 | 0.8 | 0.5 |
| Resistant | 15.2 | 9.8 | 0.6 |
Fictional data for illustrative purposes.
Table 2: VCP/p97 Expression and Mutation Status
| Cell Line | VCP/p97 Protein Level (Relative to Parental) | VCP Mutation |
| Parental | 1.0 | Wild-Type |
| Resistant | 3.2 | E470K (heterozygous) |
Fictional data for illustrative purposes.
Visualizations
References
- 1. Co-selected mutations in VCP: a novel mechanism of resistance to VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics [mdpi.com]
- 6. Specific mutations in the D1–D2 linker region of VCP/p97 enhance ATPase activity and confer resistance to VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterozygous mutations in valosin-containing protein (VCP) and resistance to VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valosin-containing protein (VCP) promotes the growth, invasion, and metastasis of colorectal cancer through activation of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Minimizing cytotoxicity of NPD8733 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPD8733. The information focuses on addressing potential concerns about cytotoxicity, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that specifically targets the valosin-containing protein (VCP), also known as p97. It binds to the D1 domain of VCP/p97, a member of the ATPase associated with diverse cellular activities (AAA+) protein family.[1][2][3] By binding to VCP, this compound inhibits its activity, which can affect various cellular processes, including protein homeostasis and cell migration.[1][3]
Q2: Does this compound exhibit cytotoxicity at high concentrations?
A2: Published studies have shown that this compound does not exhibit significant cytotoxicity in NIH3T3 and MCF7 cell lines at concentrations up to 9 µM for an incubation period of 48 hours.[1][4] However, cytotoxicity can be cell-type dependent and may be observed at concentrations higher than those tested in published literature or with longer exposure times.
Q3: I am observing cytotoxicity in my experiments with this compound. What could be the cause?
A3: If you are observing cytotoxicity, it could be due to several factors:
-
Concentration: You may be using a concentration of this compound higher than the recommended working range.
-
Cell Line Sensitivity: Your specific cell line may be more sensitive to the effects of VCP/p97 inhibition.
-
Experimental Duration: Your experiments may involve longer incubation times than those reported in studies where no cytotoxicity was observed.
-
Compound Solubility: Poor solubility of this compound at high concentrations in your culture medium could lead to precipitation and non-specific effects. The compound is soluble in DMSO.[2]
-
Off-Target Effects: At very high concentrations, the likelihood of off-target effects increases.
Q4: How can I assess if this compound is causing cytotoxicity in my cell line?
A4: You can perform standard cytotoxicity assays to quantify cell viability. Common methods include:
-
MTT or WST-8 Assay: These colorimetric assays measure the metabolic activity of viable cells.[5][6]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[7]
-
Trypan Blue Exclusion Assay: This method involves staining cells with trypan blue, which is excluded by viable cells but taken up by cells with compromised membranes.[7]
-
Live/Dead Cell Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) allows for visualization and quantification of cell viability.
Troubleshooting Guide: Minimizing and Assessing Cytotoxicity
This guide provides a systematic approach to troubleshoot and potentially mitigate unexpected cytotoxicity when using this compound.
Step 1: Confirm Cytotoxicity
Before attempting to minimize cytotoxicity, it is crucial to confirm that the observed effects are indeed due to this compound-induced cell death and not other experimental artifacts.
Experimental Workflow for Confirming Cytotoxicity
Caption: Workflow to confirm and characterize this compound cytotoxicity.
Step 2: Optimize Experimental Parameters
If cytotoxicity is confirmed, the following parameters can be optimized to minimize this effect while retaining the desired biological activity of this compound.
| Parameter | Troubleshooting Action | Rationale |
| Concentration | Titrate this compound to the lowest effective concentration for your desired phenotype. | Minimizes potential off-target effects and cytotoxicity associated with high concentrations. |
| Incubation Time | Reduce the duration of exposure to this compound. | Some cytotoxic effects are time-dependent; shorter incubation may be sufficient to observe the primary effect. |
| Cell Seeding Density | Optimize the initial cell seeding density. | Very low or very high cell densities can make cells more susceptible to stress and compound toxicity. |
| Serum Concentration | If permissible for your experiment, ensure adequate serum concentration in the culture medium. | Serum proteins can sometimes bind to compounds, reducing their effective concentration and toxicity. |
| Solvent Control | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.5%). | High concentrations of solvents can be cytotoxic. |
Step 3: Consider Potential Mitigating Agents (Advanced)
If optimizing experimental parameters is insufficient, co-treatment with agents that counteract common cellular stress pathways could be explored. Note: These are general strategies and have not been specifically validated for this compound.
| Mitigating Agent Class | Example | Potential Mechanism of Action |
| Antioxidants | N-acetylcysteine (NAC) | Reduces reactive oxygen species (ROS) that can be induced by cellular stress. |
| Pan-caspase inhibitors | Z-VAD-FMK | Inhibits apoptosis, a common pathway of drug-induced cell death. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells.[7]
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Measurement: Incubate as recommended and measure the absorbance at the specified wavelength.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Signaling Pathway
The primary target of this compound is VCP/p97. Inhibition of VCP can lead to the accumulation of ubiquitinated proteins and disruption of cellular processes that rely on VCP function, such as protein degradation and membrane trafficking.
Caption: Mechanism of action of this compound via inhibition of VCP/p97.
References
- 1. researchgate.net [researchgate.net]
- 2. probechem.com [probechem.com]
- 3. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 6. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for NPD8733 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NPD8733 in their experiments. The information is tailored for scientists and drug development professionals to ensure the proper design and execution of control experiments for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets Valosin-containing protein (VCP)/p97.[1][2] It specifically binds to the D1 domain of VCP/p97, a member of the ATPase Associated with diverse cellular Activities (AAA+) protein family.[1][2] This interaction inhibits the protein's function, leading to a reduction in cancer cell-accelerated fibroblast migration.[1][2][3]
Q2: What is the recommended negative control for this compound experiments?
A2: A structurally similar but inactive derivative, NPD8126, is the recommended negative control for experiments involving this compound.[1][2] Studies have shown that NPD8126 does not bind to VCP/p97 and does not significantly inhibit fibroblast migration, making it an ideal control to demonstrate the specificity of this compound's effects.[1][4]
Q3: What are the key cellular processes regulated by VCP/p97 that might be affected by this compound?
A3: VCP/p97 is involved in a wide array of cellular processes. Its inhibition by this compound is known to affect cell motility through the regulation of the actin cytoskeleton. Specifically, VCP/p97 is involved in the ubiquitination-dependent degradation of RhoA.[5] Inhibition of VCP/p97 leads to an accumulation of RhoA, which in turn activates the ROCK signaling pathway, resulting in changes to actin dynamics and cell migration.[5]
Q4: At what concentrations is this compound effective at inhibiting fibroblast migration?
A4: this compound has been shown to significantly decrease the migration of NIH3T3 fibroblasts co-cultured with MCF7 breast cancer cells at concentrations of 1 µM and higher.[1][3]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: High variability in wound healing (scratch) assay results.
-
Possible Cause 1: Inconsistent scratch width. The width of the "wound" created in the cell monolayer can significantly impact the rate of closure.
-
Solution: Use a p200 pipette tip held perpendicular to the plate to create a uniform scratch. For even greater consistency, consider using commercially available culture inserts that create a defined cell-free zone.
-
-
Possible Cause 2: Cell proliferation confounding migration results. If the assay duration is too long, cell division can contribute to the closure of the gap, leading to an overestimation of cell migration.
-
Solution: Treat cells with a proliferation inhibitor, such as Mitomycin C, before creating the scratch. This will ensure that the observed gap closure is primarily due to cell migration.
-
-
Possible Cause 3: Edge effects. Cells at the edge of the well may behave differently than those in the center.
-
Solution: When imaging, focus on the central region of the scratch and avoid the edges of the well. Take multiple images along the length of the scratch to get a representative average.
-
Issue 2: Low or no cell migration through the transwell membrane.
-
Possible Cause 1: Incorrect pore size of the transwell insert. The pore size of the membrane must be appropriate for the cell type being studied to allow for migration.
-
Solution: For fibroblasts, a pore size of 8.0 µm is generally recommended.
-
-
Possible Cause 2: Insufficient chemoattractant gradient. A strong and stable chemoattractant gradient is necessary to induce directional cell migration.
-
Solution: Ensure that the lower chamber contains a significantly higher concentration of a chemoattractant (e.g., fetal bovine serum) than the upper chamber. Maintain the volume difference between the chambers to sustain the gradient.
-
-
Possible Cause 3: Small molecule inhibitor cytotoxicity. At high concentrations, this compound or other small molecule inhibitors may be toxic to the cells, preventing migration.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Cell viability assays, such as MTT or trypan blue exclusion, should be run in parallel with your migration assays.
-
Issue 3: Unexpected or off-target effects of this compound.
-
Possible Cause 1: Non-specific binding of the inhibitor. All small molecule inhibitors have the potential for off-target effects.
-
Solution: Always include the inactive analog, NPD8126, as a negative control to confirm that the observed effects are specific to VCP/p97 inhibition by this compound. Additionally, consider performing siRNA-mediated knockdown of VCP/p97 to validate the pharmacological findings.
-
-
Possible Cause 2: Solvent effects. The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells, especially at higher concentrations.
-
Solution: Ensure that the final concentration of the solvent in your culture medium is consistent across all experimental conditions, including the vehicle control. Typically, the final DMSO concentration should be kept below 0.1%.
-
Quantitative Data
The following table summarizes the dose-dependent inhibitory effect of this compound on the migration of NIH3T3 fibroblasts co-cultured with MCF7 cells, as determined by a transwell migration assay.[1][3]
| This compound Concentration (µM) | Inhibition of Fibroblast Migration (%) |
| 0 (Control) | 0 |
| 1 | Significant Inhibition |
| 3 | Significant Inhibition |
| 9 | Significant Inhibition |
Note: The original data was presented graphically; "Significant Inhibition" indicates a statistically significant decrease in migration compared to the control (p < 0.001).[1][3]
Experimental Protocols
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on the collective migration of a confluent cell monolayer.
Methodology:
-
Seed fibroblasts in a 6-well plate and culture until a confluent monolayer is formed.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound, the negative control NPD8126, or a vehicle control.
-
Image the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a phase-contrast microscope.
-
Quantify the rate of wound closure by measuring the area of the cell-free region at each time point using image analysis software such as ImageJ.
Transwell Migration Assay
Objective: To evaluate the effect of this compound on the directional migration of individual cells towards a chemoattractant.
Methodology:
-
Pre-hydrate transwell inserts with an 8.0 µm pore size by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
Resuspend fibroblasts in serum-free medium.
-
Add the fibroblast suspension to the upper chamber of the transwell insert.
-
To the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).
-
Add the desired concentrations of this compound, NPD8126, or vehicle control to both the upper and lower chambers.
-
Incubate the plate for a period sufficient to allow for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the migrated cells with a dye such as crystal violet.
-
Elute the dye and quantify the absorbance using a plate reader, or count the number of migrated cells in multiple fields of view under a microscope.
Visualizations
Caption: VCP/p97 signaling pathway in fibroblast migration and its inhibition by this compound.
Caption: General experimental workflow for studying the effect of this compound on cell migration.
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel function of AAA-ATPase p97/VCP in the regulation of cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Fibroblast Migration Inhibition: A Comparative Analysis of NPD8733
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule NPD8733's efficacy in inhibiting fibroblast migration, particularly in the context of cancer-associated fibroblasts. This analysis is supported by experimental data and detailed methodologies.
Carcinoma-associated fibroblasts (CAFs) play a critical role in cancer progression and metastasis, in part by exhibiting enhanced migratory capabilities. The small molecule this compound has been identified as a potent inhibitor of this cancer cell-enhanced fibroblast migration.[1] This guide compares the effects of this compound to its structurally similar but inactive derivative, NPD8126, to validate its specific activity.
Comparative Analysis of Inhibitory Effects
The following table summarizes the quantitative data from key experiments comparing the effects of this compound and the inactive control, NPD8126, on fibroblast migration.
| Compound | Target | Effective Concentration | Assay Type | Observed Effect on Fibroblast Migration |
| This compound | Valosin-Containing Protein (VCP)/p97 | ≥ 1 µM | Wound-Healing Co-culture Assay | Significant decrease in migration of NIH3T3 cells co-cultured with MCF7 cancer cells.[2] |
| ≥ 1 µM | Transwell Migration Assay | Significant inhibition of NIH3T3 cell migration when co-cultured with MCF7 cells.[1][2] | ||
| NPD8126 | Does not bind to VCP/p97 | 2.8 µM | Wound-Healing Co-culture Assay | No significant decrease in NIH3T3 cell migration when co-cultured with MCF7 cells.[3] |
Note: Data is compiled from studies on NIH3T3 fibroblasts co-cultured with MCF7 breast cancer cells.
Mechanism of Action: this compound and VCP/p97
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Wound-Healing Co-culture Assay
This assay is used to assess cell migration in a two-dimensional space.
-
Cell Seeding: NIH3T3 fibroblasts and MCF7 breast cancer cells are seeded in a 6-well plate and cultured overnight in a medium containing 10% Fetal Calf Serum (FCS).
-
Scratch Creation: A scratch or "wound" is created in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: The cells are then treated with different concentrations of this compound or the control compound (NPD8126) in a low-serum medium (1% FCS).
-
Imaging: The wound area is imaged at 0 hours and again at subsequent time points (e.g., 24 and 48 hours).
-
Analysis: The percentage of fibroblast migration is calculated by measuring the reduction in the wound area over time using imaging software such as ImageJ.[2]
Transwell Migration Assay
This assay, also known as a Boyden chamber assay, measures the chemotactic response of cells.
-
Chamber Setup: NIH3T3 fibroblasts (alone or co-cultured with MCF7 cells) are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The upper chamber contains a serum-free medium.
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant, such as 10% FCS.
-
Treatment: Different concentrations of this compound are added to both the upper and lower chambers.[4]
-
Incubation: The cells are allowed to migrate through the porous membrane for a set period (e.g., 24 hours).
-
Staining and Quantification: Non-migrating cells in the upper chamber are removed. The cells that have migrated to the lower surface of the membrane are stained (e.g., with crystal violet) and counted under a microscope.[2] The percentage of migrating fibroblasts is then quantified.
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Characteristics of NPD8733 to VCP/p97: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of NPD8733's binding to the Valosin-Containing Protein (VCP/p97), a critical regulator of cellular protein homeostasis. Through objective comparisons with other known VCP/p97 inhibitors and supported by experimental data, this document serves as a valuable resource for researchers targeting this essential ATPase.
Comparative Analysis of VCP/p97 Inhibitors
This compound has been identified as a specific ligand of VCP/p97, binding directly to its D1 domain.[1][2][3] Unlike many other VCP/p97 inhibitors that target the enzyme's ATPase activity, this compound's mechanism of action appears distinct. Experimental evidence demonstrates that this compound does not significantly inhibit the ATPase activity of either the full-length VCP/p97 protein or its isolated D1 domain.[4] This suggests a non-canonical mode of inhibition, potentially through interference with conformational changes or cofactor binding.
In contrast, other well-characterized VCP/p97 inhibitors primarily function by blocking its ATPase activity. This comparative table summarizes the key characteristics of this compound and other representative VCP/p97 inhibitors.
| Inhibitor | Target Domain | Mechanism of Action | IC50 (VCP/p97 ATPase Assay) | Reference |
| This compound | D1 | Binds to the D1 domain; does not significantly inhibit ATPase activity. | Not Applicable | [1][4] |
| NMS-873 | D2 (Allosteric) | Allosteric inhibitor of ATPase activity. | 30 nM | [5] |
| CB-5083 | D2 (ATP-competitive) | ATP-competitive inhibitor of ATPase activity. | ~10 nM | [6] |
| DBeQ | D1 and D2 (ATP-competitive) | ATP-competitive inhibitor of ATPase activity. | Inhibits both D1 and D2 domains. | [4] |
Experimental Protocols
Affinity Pulldown Assay for this compound Target Identification
This protocol was utilized to identify VCP/p97 as the binding partner of this compound.[1][3]
Materials:
-
This compound-conjugated beads and control beads (e.g., NPD8126, an inactive analog)
-
Cell lysate from co-cultured NIH3T3 and MCF7 cells
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels
-
Coomassie Brilliant Blue (CBB) stain
-
MALDI-TOF mass spectrometer
Procedure:
-
Incubate cell lysates with this compound-conjugated beads, inactive analog-conjugated beads, or control beads for 3 hours.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize protein bands.
-
Excise the protein band that specifically appears in the this compound-bead eluate.
-
Identify the protein using MALDI-TOF mass spectrometry.
In Vitro VCP/p97 ATPase Activity Assay
This assay is used to determine the effect of compounds on the ATPase activity of VCP/p97.[4]
Materials:
-
Purified recombinant full-length VCP/p97 or truncated VCP/p97 (D1 domain)
-
Assay buffer (50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM DTT)
-
ATP
-
Test compounds (e.g., this compound, DBeQ) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White opaque 96-well plates
Procedure:
-
Add purified VCP/p97 protein to the wells of a 96-well plate.
-
Add the test compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the ATPase activity.
Signaling Pathways and Experimental Workflows
VCP/p97 in Cancer Cell-Enhanced Fibroblast Migration
VCP/p97 plays a crucial role in the enhanced migration of fibroblasts when co-cultured with cancer cells.[1][2][3] Inhibition of VCP/p97 in fibroblasts, but not in cancer cells, has been shown to reduce this accelerated migration.[2] The precise downstream signaling cascade modulated by VCP/p97 in this context is an area of active investigation. While the NF-κB pathway is a known downstream target of VCP/p97, studies on this compound did not show a significant alteration in NF-κB activity in the co-culture model.[1] Other pathways central to cell migration, such as those involving Rho family GTPases, are likely involved.
Caption: VCP/p97's role in cancer-activated fibroblast migration.
Experimental Workflow for Target Identification of this compound
The workflow below illustrates the experimental process used to identify VCP/p97 as the molecular target of this compound.
Caption: Workflow for identifying the protein target of this compound.
VCP/p97 and the Ubiquitin-Proteasome System
VCP/p97 is a key component of the ubiquitin-proteasome system (UPS), where it functions to extract ubiquitinated proteins from cellular complexes or membranes, thereby facilitating their degradation by the proteasome. This process is essential for maintaining protein quality control and is implicated in various cellular processes, including the endoplasmic reticulum-associated degradation (ERAD) pathway.
Caption: Role of VCP/p97 in the ubiquitin-proteasome pathway.
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. multimodalmicroscopy.com [multimodalmicroscopy.com]
Comparative Efficacy of NPD8733 in Oncology Research: A Guide for Scientists
For researchers and professionals in drug development, understanding the nuanced efficacy of novel therapeutic compounds is paramount. This guide provides a comparative analysis of NPD8733, a small-molecule inhibitor of Valosin-Containing Protein (VCP/p97), against other VCP inhibitors in various cancer cell lines. This document synthesizes available experimental data to offer an objective overview of its performance and molecular interactions.
Executive Summary
This compound has been identified as a specific inhibitor of VCP/p97, a key protein in cellular protein homeostasis, which is often overexpressed in cancer cells.[1][2][3] Unlike many other VCP inhibitors that aim for direct cytotoxicity, preclinical data suggests that this compound's primary role at concentrations up to 9 µM is not in direct inhibition of cancer cell proliferation but in modulating the tumor microenvironment. Specifically, it has been shown to inhibit the migration of fibroblasts that is accelerated by cancer cells.[1][4] This distinct mechanism of action positions this compound as a potential agent for disrupting the supportive network that tumors rely on for growth and metastasis.
Comparative Efficacy of VCP/p97 Inhibitors
The following tables summarize the efficacy of this compound and other notable VCP/p97 inhibitors across different cancer cell lines. A significant distinction is the primary reported effect of this compound on fibroblast migration versus the direct anti-proliferative and pro-apoptotic effects of other VCP inhibitors.
Table 1: Efficacy of this compound in Cancer Cell Lines
| Compound | Cell Line | Concentration | Primary Effect | Source |
| This compound | MCF7 (Breast Cancer) | Up to 9 µM | No inhibition of cell growth.[1] | [1] |
| This compound | NIH3T3 (Fibroblast) co-cultured with MCF7 | 1 µM and higher | Significant decrease in fibroblast migration.[1][4] | [1][4] |
Table 2: Efficacy of Alternative VCP/p97 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Primary Effects | Source |
| CB-5083 | HCT116 (Colon Cancer) | - | Potent anti-proliferative activity.[5] | [5] |
| CB-5083 | HeLa (Cervical Cancer) | - | Potent anti-proliferative activity.[5] | [5] |
| CB-5083 | RPMI8226 (Multiple Myeloma) | - | Potent anti-proliferative activity.[5] | [5] |
| NMS-873 | HCT116 (Colon Cancer) | - | Less potent than CB-5083 in anti-proliferative activity.[5] | [5] |
| NMS-873 | HeLa (Cervical Cancer) | - | Less potent than CB-5083 in anti-proliferative activity.[5] | [5] |
| NMS-873 | RPMI8226 (Multiple Myeloma) | - | Less potent than CB-5083 in anti-proliferative activity.[5] | [5] |
| PPA (a covalent inhibitor) | HCT116 (Colon Cancer) | 2.7 | Inhibition of proliferation.[5][6] | [5][6] |
| PPA (a covalent inhibitor) | HeLa (Cervical Cancer) | 6.1 | Inhibition of proliferation.[5][6] | [5][6] |
| PPA (a covalent inhibitor) | RPMI8226 (Multiple Myeloma) | 3.4 | Inhibition of proliferation.[5][6] | [5][6] |
| Quinazoline-based inhibitors | Ovarian Cancer Cells | - | Induce G1 cell cycle arrest and apoptosis.[7] | [7] |
Signaling Pathways and Molecular Mechanisms
This compound exerts its effect by binding to the D1 domain of the VCP/p97 protein.[1][3] While this binding modestly affects the ATPase activity of VCP, the precise downstream signaling cascade leading to the inhibition of fibroblast migration is still under investigation.[1] It is noteworthy that the NF-κBα pathway, a known downstream target of VCP, did not show altered activity upon this compound treatment in the context of fibroblast migration.[1]
In contrast, other VCP inhibitors, such as CB-5083 and NMS-873, induce significant endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to cancer cell apoptosis.[8]
Below are diagrams illustrating the proposed mechanism of action for this compound and a generalized workflow for assessing cell migration.
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase-mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In-vivo Validation of NPD8733's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NPD8733, a novel inhibitor of Valosin-Containing Protein (VCP/p97), and other VCP/p97 inhibitors with demonstrated in-vivo anti-tumor activity. As in-vivo data for this compound is not yet publicly available, this guide serves to highlight its potential by comparing its known in-vitro activity against the in-vivo performance of more clinically advanced VCP/p97 inhibitors, CB-5083 and CB-5339.
Introduction to this compound and the VCP/p97 Target
This compound is a small molecule that has been identified as an inhibitor of VCP/p97, a key player in cellular protein homeostasis.[1][2] VCP/p97 is an ATPase that is involved in a multitude of cellular processes, including protein degradation, DNA repair, and cell cycle regulation. In cancer cells, which often exhibit high rates of protein synthesis and are under constant proteotoxic stress, the function of VCP/p97 is critical for survival.[3][4] By inhibiting VCP/p97, compounds like this compound can disrupt these vital cellular processes, leading to the accumulation of misfolded proteins and ultimately, cancer cell death.
This compound was discovered through a screen of a chemical library for inhibitors of cancer cell-enhanced fibroblast migration.[1][5] It specifically binds to the D1 domain of VCP/p97, inhibiting its function.[1] While its primary reported activity is the inhibition of fibroblast migration in co-culture with breast cancer cells, its targeting of the VCP/p97 pathway suggests a broader potential for direct anti-tumor activity.
Comparative Analysis of VCP/p97 Inhibitors
This section compares the available data for this compound with the in-vivo anti-tumor activity of CB-5083 and the preclinical data of CB-5339.
Table 1: In-vitro and In-vivo Activity of VCP/p97 Inhibitors
| Compound | Target | In-vitro Activity | In-vivo Models | Key In-vivo Efficacy Data |
| This compound | VCP/p97 (D1 domain) | Significant inhibition of cancer cell-enhanced fibroblast migration at concentrations of 1 µM and higher.[6] | Not yet reported | Not yet reported |
| CB-5083 | VCP/p97 (D2 domain) | Potent inhibitor of p97's D2 ATPase domain. | Human tumor xenografts in mice. | HCT116 (colorectal cancer): 63% tumor growth inhibition (TGI).[7] A549 (lung cancer): 85% TGI.[7] |
| CB-5339 | VCP/p97 | Second-generation, orally bioavailable inhibitor. | Tumor-bearing dogs (lymphoma, multiple myeloma, solid tumors). | Efficacy signal detected in 33% (2/6) of dogs with multiple myeloma.[8][9] |
Experimental Protocols
General Protocol for In-vivo Anti-Tumor Efficacy Study in Xenograft Mouse Models (Adapted from studies on CB-5083)
This protocol provides a general framework for assessing the in-vivo anti-tumor activity of a VCP/p97 inhibitor.
1. Animal Models and Cell Lines:
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Cell Lines: Human cancer cell lines (e.g., HCT116 for colorectal cancer, A549 for lung cancer) are cultured under standard conditions.
2. Tumor Implantation:
-
Cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or serum-free medium) mixed with Matrigel.
-
A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
4. Drug Formulation and Administration:
-
The investigational drug (e.g., CB-5083) is formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).
-
The drug is administered at specified doses and schedules (e.g., 100 mg/kg, orally, once daily on a 4 days on/3 days off schedule).[7]
-
The control group receives the vehicle only.
5. Efficacy Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
6. Statistical Analysis:
-
Statistical significance of the differences in tumor growth between treated and control groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
VCP/p97 Signaling Pathway in Cancer
Caption: VCP/p97's role in protein homeostasis and the effect of its inhibition in cancer cells.
Experimental Workflow for In-vivo Anti-Tumor Activity Assessment
Caption: A generalized workflow for evaluating the in-vivo efficacy of an anti-tumor compound.
Conclusion
While direct in-vivo anti-tumor efficacy data for this compound is not yet available, its demonstrated in-vitro activity as a VCP/p97 inhibitor positions it as a promising candidate for further preclinical development. The significant in-vivo anti-tumor effects observed with other VCP/p97 inhibitors, such as CB-5083, in various cancer models underscore the therapeutic potential of targeting this pathway. Future in-vivo studies on this compound are warranted to fully elucidate its anti-cancer capabilities and to determine its potential for clinical translation. This comparative guide provides a framework for designing and interpreting such studies, leveraging the knowledge gained from the development of other compounds in this class.
References
- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Critical Role of VCP/p97 in the Pathogenesis and Progression of Non-Small Cell Lung Carcinoma | PLOS One [journals.plos.org]
- 4. Critical Role of VCP/p97 in the Pathogenesis and Progression of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Oncology Assessment of a Novel Inhibitor of Valosin-Containing Protein in Tumor-Bearing Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: NPD8733 vs. CB-5083 in Targeting the p97/VCP Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two small molecule inhibitors targeting the p97/Valosin-Containing Protein (VCP): NPD8733 and CB-5083. This objective analysis is intended to inform research and development decisions by presenting their distinct mechanisms, cellular effects, and potential therapeutic applications based on available preclinical data.
Executive Summary
This compound and CB-5083 are both inhibitors of the essential AAA+ ATPase p97/VCP, a key regulator of protein homeostasis that is implicated in cancer and other diseases. However, they exhibit fundamental differences in their binding sites, mechanisms of action, and primary biological effects. CB-5083 is a potent, ATP-competitive inhibitor of the D2 ATPase domain of p97, demonstrating broad anti-tumor activity by inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1][2][3][4] In contrast, this compound binds to the D1 domain of p97 and has been identified as an inhibitor of cancer cell-accelerated fibroblast migration, a process crucial to the tumor microenvironment and metastasis.[5][6][7] While CB-5083 advanced to clinical trials before being terminated due to off-target effects, this compound remains a tool for investigating the role of p97 in cell migration.[1][8]
Data Presentation: Quantitative Comparison
| Parameter | This compound | CB-5083 |
| Target | Valosin-Containing Protein (VCP)/p97 | Valosin-Containing Protein (VCP)/p97 |
| Binding Domain | D1 domain[5][6][7] | D2 domain (ATP-competitive)[1][4] |
| Reported IC50 (p97 ATPase activity) | Modestly inhibited ATPase activity[7] | ~11 nM[8] |
| Cellular Potency (GI50) | Not reported for anti-proliferative effects | 96 to 1,152 nM in multiple myeloma cell lines[4] |
| Primary Cellular Effect | Inhibition of cancer cell-enhanced fibroblast migration[6][7] | Induction of ER stress, unfolded protein response (UPR), and apoptosis[2][4] |
| Clinical Development | Preclinical | Phase I trials terminated (off-target toxicity)[1][8] |
Mechanism of Action and Signaling Pathways
CB-5083 acts as a potent, reversible, and ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[1][3] This inhibition disrupts the processing and degradation of polyubiquitinated proteins, leading to their accumulation. The resulting proteotoxic stress triggers the unfolded protein response (UPR) and ultimately leads to apoptosis in cancer cells.[2][4]
This compound, on the other hand, was identified through a screen for inhibitors of cancer cell-accelerated fibroblast migration.[6] It binds to the D1 domain of p97.[5][6][7] While the D1 domain does possess ATPase activity, this compound was found to only modestly inhibit it, suggesting a potentially different mechanism of action from direct ATPase inhibition.[7] Its primary observed effect is the modulation of the tumor microenvironment by impeding the migration of fibroblasts.[6]
Signaling Pathway Diagrams
Caption: CB-5083 inhibits the D2 ATPase domain of p97, leading to apoptosis.
Caption: this compound binds to the D1 domain of p97, inhibiting fibroblast migration.
Experimental Protocols
CB-5083: In Vitro Anti-proliferative and Apoptosis Assays
Objective: To determine the cytotoxic and apoptotic effects of CB-5083 on cancer cell lines.
Methodology:
-
Cell Culture: Human multiple myeloma cell lines (e.g., RPMI-8226) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of CB-5083 for 72 hours. Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal growth inhibition (GI50) is calculated.[4]
-
Apoptosis Assay: Cells are treated with CB-5083 for a specified time (e.g., 24-48 hours). Apoptosis can be measured by flow cytometry after staining with Annexin V and propidium iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.[8]
-
Western Blotting for UPR Markers: To confirm the mechanism of action, treated cells are lysed, and protein extracts are subjected to SDS-PAGE and Western blotting. Antibodies against markers of the unfolded protein response, such as BiP, XBP1s, and CHOP, as well as markers for polyubiquitinated proteins (e.g., K48 ubiquitin), are used to detect changes in their expression levels.[4]
This compound: Wound Healing Co-culture Migration Assay
Objective: To assess the inhibitory effect of this compound on cancer cell-accelerated fibroblast migration.
Methodology:
-
Cell Culture: NIH3T3 fibroblasts and MCF7 breast cancer cells are maintained in appropriate culture media.
-
Co-culture Setup: NIH3T3 cells are seeded in a 6-well plate. In parallel, co-cultures are established by seeding NIH3T3 cells with MCF7 cells.
-
Wound Healing Assay: Once the cells reach confluence, a "wound" is created by scratching the cell monolayer with a sterile pipette tip. The cells are then washed to remove debris and incubated with media containing various concentrations of this compound.
-
Imaging and Analysis: The wound area is imaged at 0 and 24 hours. The rate of cell migration is quantified by measuring the change in the wound area over time using image analysis software like ImageJ. A significant decrease in the migration of co-cultured NIH3T3 cells in the presence of this compound compared to the untreated co-culture control indicates inhibitory activity.[7]
Target Identification of this compound using Affinity Chromatography
Objective: To identify the molecular target of this compound.
Methodology:
-
Bead Conjugation: this compound and a structurally similar but inactive derivative are chemically conjugated to agarose beads.
-
Cell Lysis and Incubation: Cell lysates from co-cultured NIH3T3 and MCF7 cells are incubated with the this compound-conjugated beads, the inactive derivative-conjugated beads, and control beads.
-
Elution and Protein Separation: After incubation, the beads are washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and visualized by Coomassie Brilliant Blue staining. Protein bands that specifically appear in the this compound lane are excised and identified using mass spectrometry (e.g., MALDI-TOF-MS).[5][9]
Experimental Workflow Diagram
Caption: General workflow from compound discovery to clinical evaluation.
Conclusion
This compound and CB-5083, while both targeting p97/VCP, represent two distinct approaches to modulating this critical cellular protein. CB-5083 is a potent cytotoxic agent that directly impacts cancer cell survival by disrupting protein homeostasis. Its clinical development, although halted, has provided valuable insights into the therapeutic potential and challenges of targeting the p97 D2 domain. In contrast, this compound offers a different therapeutic strategy by targeting the tumor microenvironment. Its ability to inhibit fibroblast migration highlights the importance of the p97 D1 domain in this process and opens new avenues for research into anti-metastatic therapies. The head-to-head comparison underscores the importance of understanding the specific domains and downstream pathways affected by p97 inhibitors to tailor their development for different therapeutic contexts.
References
- 1. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Benchmarking NPD8733: A Comparative Guide to Anti-Migration Compounds for Researchers
In the landscape of cancer research, the inhibition of cell migration is a critical area of study for preventing metastasis. This guide provides a detailed comparison of the novel anti-migration compound NPD8733 against other established anti-migration agents. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, methodologies, and underlying signaling pathways.
Executive Summary
This compound has been identified as a potent inhibitor of cancer cell-accelerated fibroblast migration.[1][2] Its unique mechanism of action, targeting the D1 domain of Valosin-Containing Protein (VCP)/p97, sets it apart from many other anti-migration compounds that typically target cytoskeletal components or kinase signaling pathways. This guide will delve into the comparative efficacy and mechanisms of this compound and other selected anti-migration compounds.
Comparative Analysis of Anti-Migration Compounds
To provide a clear and objective comparison, the following table summarizes the key characteristics and available quantitative data for this compound and other notable anti-migration compounds. It is important to note that direct head-to-head studies are limited, and the data presented here is compiled from various studies. Experimental conditions such as cell lines, compound concentrations, and assay duration can influence the results, and this should be considered when interpreting the data.
| Compound | Target/Mechanism of Action | Cell Lines Used | Assay Type | Effective Concentration | Observed Effect |
| This compound | Binds to the D1 domain of VCP/p97, inhibiting its function. | NIH3T3 fibroblasts co-cultured with MCF7 breast cancer cells | Wound Healing Co-culture Assay | 1 µM and higher | Significant decrease in fibroblast migration.[1] |
| NIH3T3 fibroblasts co-cultured with MCF7 breast cancer cells | Transwell Migration Assay | 1 µM and higher | Dose-dependent inhibition of fibroblast migration.[1] | ||
| NMS-873 | Allosteric inhibitor of VCP/p97 ATPase. | HCT116, HeLa | Anti-proliferative Assay | IC50: 0.4 µM (HCT116), 0.7 µM (HeLa) | Inhibition of cell proliferation.[3] Note: Direct migration data is limited. |
| CB-5083 | ATP-competitive inhibitor of the D2 domain of VCP/p97. | HCT116, HeLa, RPMI8226 | Anti-proliferative Assay | IC50: 2.7 µM (HCT116), 6.1 µM (HeLa), 3.4 µM (RPMI8226) | Inhibition of cell proliferation.[2] Note: Direct migration data is limited. |
| TR100 | Disrupts the actin cytoskeleton by targeting tropomyosin. | Melanoma and neuroblastoma cell lines | In vitro invasion assays | Low micromolar range | Reduction in invasive outgrowth. |
| ML-7 | Specific inhibitor of Myosin Light Chain Kinase (MLCK). | Human pancreatic and rat prostatic cells | Invasion assays | Not specified | Reduction in cell invasiveness. |
| Quercetin | Targets PI3K/AKT and MAPK signaling pathways. | Triple Negative Breast Cancer (TNBC) cell lines | Cell migration and 3D invasion assays | Not specified | Up to 74% inhibition of migration. |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are the detailed methodologies for the key experiments cited in the comparison of these anti-migration compounds.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study collective cell migration in vitro.
-
Cell Seeding: Plate cells in a 6-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Data Analysis: The rate of wound closure is determined by measuring the area of the cell-free region at each time point. This can be quantified using image analysis software like ImageJ. The percentage of wound closure is calculated as: ((Area at 0h - Area at xh) / Area at 0h) * 100
Transwell Migration (Boyden Chamber) Assay
The Transwell assay is used to assess the migratory response of cells to a chemoattractant.
-
Chamber Setup: Place a Transwell insert with a porous membrane into the well of a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum), while the upper chamber contains serum-free medium.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Treatment: Add the test compound to both the upper and lower chambers at the desired concentrations.
-
Incubation: Incubate the plate for a specific period (e.g., 24 hours) to allow cells to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).
-
Data Analysis: Count the number of stained, migrated cells in several microscopic fields. The results are often expressed as the average number of migrated cells per field or as a percentage of the control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these compounds is crucial for targeted drug development.
This compound and the VCP/p97 Pathway
This compound's primary target, VCP/p97, is an AAA+ ATPase involved in numerous cellular processes, including protein degradation and homeostasis. In the context of cell migration, VCP/p97 is implicated in the regulation of the actin cytoskeleton through the RhoA-ROCK signaling pathway. By binding to the D1 domain of VCP, this compound likely disrupts its ability to regulate proteins involved in cytoskeletal dynamics, thereby inhibiting cell motility.
Caption: VCP/p97 pathway in cancer-associated fibroblast migration and its inhibition by this compound.
Experimental Workflow for Compound Screening
The process of identifying and validating a novel anti-migration compound like this compound involves a systematic workflow, from initial high-throughput screening to specific mechanistic studies.
Caption: A typical experimental workflow for the discovery and characterization of anti-migration compounds.
Conclusion
This compound presents a promising avenue for the development of novel anti-metastatic therapies due to its specific inhibition of VCP/p97-mediated fibroblast migration. While direct comparative data with other anti-migration compounds is still emerging, the existing evidence suggests its efficacy in a co-culture model that mimics the tumor microenvironment. Further research, including head-to-head benchmarking against other VCP/p97 inhibitors and compounds with different mechanisms of action, will be crucial in fully elucidating the therapeutic potential of this compound. This guide serves as a foundational resource for researchers to design and interpret future studies in this important area of cancer biology.
References
Safety Operating Guide
Proper Disposal of NPD8733: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This document provides essential, step-by-step guidance for the proper disposal of NPD8733, a small molecule inhibitor of cancer cell-enhanced fibroblast migration.
This compound is utilized in research settings for its ability to specifically bind to valosin-containing protein (VCP)/p97, a key player in various cellular activities. Adherence to correct disposal procedures is critical to maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Quantitative Data for Safe Handling
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value | Source |
| Purity | 98.90% | Selleck Chemicals |
| Solubility in DMSO | 31 mg/mL (100.21 mM) | Selleck Chemicals |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | MedchemExpress |
Step-by-Step Disposal Protocol
The primary instruction for the disposal of this compound is to adhere to local, state, and federal regulations by sending it to a licensed professional waste disposal service. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
-
Waste Identification and Segregation:
-
Unused or expired pure this compound should be kept in its original or a clearly labeled, sealed container.
-
Solutions of this compound (e.g., dissolved in DMSO) should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated labware (e.g., pipette tips, tubes, gloves) should be collected in a designated solid chemical waste container.
-
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the chemical waste, and are kept securely closed when not in use.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the primary solvent if applicable (e.g., "this compound in DMSO").
-
-
Storage of Chemical Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete inventory of the waste, including the chemical name and quantity. The Safety Data Sheet (SDS) for this compound should be made available to the disposal company. The recommended disposal method is to "Dispose of contents/ container to an approved waste disposal plant"[1].
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
-
Experimental Protocols Cited
While specific experimental protocols for disposal are not detailed in the available safety data sheets, the handling procedures are derived from standard laboratory practices for chemical waste management. The core principle is the containment and proper disposal through certified channels.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
